molecular formula C7H14O4 B3433339 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid CAS No. 23944-47-0

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

Numéro de catalogue: B3433339
Numéro CAS: 23944-47-0
Poids moléculaire: 162.18 g/mol
Clé InChI: KXEISHUBUXWXGY-CAHLUQPWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, more commonly known as Viridifloric acid, is a naturally occurring compound with the molecular formula C 7 H 14 O 4 and a molecular weight of 162.19 g/mol . Its CAS Registry Number is 17233-93-1 . This compound is categorized as a semiochemical, meaning it is used in the chemical communication systems of certain insect species . As a research chemical, it is of significant interest in the fields of chemical ecology and entomology. Scientists study Viridifloric acid to better understand its specific role in insect behavior, such as attraction, aggregation, or alarm signaling. Investigating such semiochemicals provides valuable insights that can contribute to the development of novel, environmentally friendly strategies for integrated pest management. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

23944-47-0

Formule moléculaire

C7H14O4

Poids moléculaire

162.18 g/mol

Nom IUPAC

(2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid

InChI

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m0/s1

Clé InChI

KXEISHUBUXWXGY-CAHLUQPWSA-N

SMILES

CC(C)C(C(C)O)(C(=O)O)O

SMILES isomérique

C[C@@H]([C@](C(C)C)(C(=O)O)O)O

SMILES canonique

CC(C)C(C(C)O)(C(=O)O)O

Origine du produit

United States

Foundational & Exploratory

A Thermodynamic Vade Mecum for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug development, a profound understanding of the thermodynamic principles governing molecular interactions is not merely advantageous; it is imperative for the rational design of efficacious and selective therapeutic agents. This technical guide provides an in-depth exploration of the thermodynamic data for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid and its derivatives, compounds of interest in medicinal chemistry. Recognizing the frequent scarcity of comprehensive experimental data for novel chemical entities, this paper presents a dual approach: a rigorous overview of gold-standard experimental methodologies, such as calorimetry, alongside a practical guide to computational estimation techniques. By elucidating both the "how" and the "why" behind the acquisition and application of thermodynamic parameters—namely enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—this document serves as a vital resource for researchers, scientists, and drug development professionals. Our objective is to equip the reader with the foundational knowledge and practical workflows necessary to leverage thermodynamic insights for accelerated and more informed decision-making in the drug discovery pipeline.

The Thermodynamic Imperative in Drug Design

The journey of a drug candidate from initial hit to a marketable therapeutic is long and fraught with attrition. A key determinant of success is the optimization of the binding interaction between the drug molecule (ligand) and its biological target. While binding affinity (Ka), often expressed as its reciprocal, the dissociation constant (Kd), is a primary metric, it is governed by the Gibbs free energy of binding (ΔG)[1]. The Gibbs free energy, in turn, is a composite of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the fundamental thermodynamic equation:

ΔG = ΔH - TΔS [1]

A myopic focus on ΔG alone can be misleading, as disparate combinations of ΔH and ΔS can yield identical affinity values[1]. The true power of thermodynamic analysis lies in dissecting these components:

  • Enthalpy (ΔH): This term represents the heat change associated with a binding event and is a direct measure of the changes in bonding energy. A favorable (negative) ΔH signifies the formation of stronger or more numerous non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions) in the drug-target complex compared to the unbound state[2]. Enthalpy-driven binding is often correlated with higher specificity and potency, making it a desirable characteristic during lead optimization[3].

  • Entropy (ΔS): This term reflects the change in the randomness or disorder of the system upon binding. A positive ΔS is favorable and is often driven by the release of ordered water molecules from the binding site (the hydrophobic effect)[4]. Conversely, the loss of conformational and rotational freedom of the ligand and protein upon binding provides an unfavorable entropic contribution[5].

A comprehensive thermodynamic profile provides invaluable information about the molecular forces underpinning binding events, guiding medicinal chemists in the rational modification of lead compounds to enhance their efficacy and selectivity[6].

Experimental Determination of Thermodynamic Properties

Direct measurement of thermodynamic parameters remains the gold standard for accuracy. Calorimetry, the science of measuring heat changes, is the primary experimental technique employed.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment. The entropy change (ΔS) is then calculated using the Gibbs equation.

  • Why Direct Measurement? Unlike indirect methods, ITC provides a direct readout of the heat of binding, avoiding the need for reporter labels or immobilization, which can perturb the interaction. It measures the global properties of the binding event[6].

  • Buffer Selection: The choice of buffer is critical, as the heat of buffer ionization can contribute to the observed heat change. A buffer with a low ionization enthalpy (e.g., phosphate or HEPES) is often selected, and buffer matching between the ligand and target solutions is essential to minimize artifacts.

  • Data Interpretation: The shape of the binding isotherm provides rich information. A steep curve indicates high affinity, while the magnitude of the signal relates to the enthalpy of binding.

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable, degassed buffer.

    • Prepare a solution of the 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid derivative (ligand) at a concentration 10-20 times that of the protein in the identical buffer.

    • Ensure precise concentration determination for both solutions.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the protein solution into the sample cell and the identical buffer into the reference cell.

    • Load the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand solution into the sample cell.

    • Monitor the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract Ka, ΔH, and the stoichiometry (n).

    • Calculate ΔG and ΔS using the relationships: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

Bomb Calorimetry for Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is often determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

  • Why Combustion? Many formation reactions are not feasible to perform directly in a calorimeter. Combustion reactions, however, are typically rapid and complete, allowing for precise measurement of the heat released[7]. The enthalpy of formation can then be calculated using Hess's Law.

  • Constant Volume: The reaction occurs in a sealed, rigid container (the "bomb"), meaning the process takes place at constant volume. The measured heat change is therefore the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH)[8].

  • Calibration: The heat capacity of the calorimeter system must be precisely determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[8].

  • Calibration of the Calorimeter:

    • A precisely weighed pellet (approx. 1 g) of a standard substance (e.g., benzoic acid) is placed in the crucible inside the bomb.

    • A fuse wire of known mass is attached to the ignition circuit, touching the pellet.

    • The bomb is sealed, pressurized with excess pure oxygen (e.g., 30 atm), and placed in the calorimeter bucket containing a known mass of water.

    • The initial temperature is recorded. The sample is ignited, and the temperature is monitored until it reaches a maximum and begins to cool.

    • The heat capacity of the calorimeter (Ccal) is calculated using the known energy of combustion of the standard and the measured temperature change[8].

  • Combustion of the Sample:

    • A precisely weighed sample of the 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid derivative is pelletized.

    • The procedure is repeated as for the calibration standard.

  • Data Analysis:

    • The heat released by the sample combustion (q_reaction) is calculated from Ccal and the measured temperature change.

    • This value is corrected for the heat from the combustion of the fuse wire.

    • The change in internal energy of combustion (ΔcU) is calculated on a molar basis.

    • The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU using the equation: ΔcH° = ΔcU + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the combustion reaction[8].

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, by combining the ΔcH° of the sample with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Diagram of Experimental Workflows

G cluster_0 Isothermal Titration Calorimetry (ITC) cluster_1 Bomb Calorimetry ITC_Prep 1. Sample Preparation (Protein & Ligand in matched buffer) ITC_Setup 2. Instrument Setup (Load cells, equilibrate temp) ITC_Prep->ITC_Setup ITC_Titrate 3. Titration (Inject ligand into protein) ITC_Setup->ITC_Titrate ITC_Analysis 4. Data Analysis (Fit isotherm to get Ka, ΔH, n) ITC_Titrate->ITC_Analysis ITC_Calc 5. Calculate ΔG and ΔS ITC_Analysis->ITC_Calc BC_Calib 1. Calibrate Calorimeter (Combust benzoic acid standard) BC_Sample 2. Combust Sample (Weighed pellet of derivative) BC_Calib->BC_Sample BC_Data 3. Calculate ΔcH° (From ΔT and Ccal) BC_Sample->BC_Data BC_Hess 4. Calculate ΔfH° (Using Hess's Law) BC_Data->BC_Hess

Caption: Experimental workflows for determining thermodynamic properties.

Computational Estimation of Thermodynamic Properties

While experimental methods provide the most accurate data, they can be time-consuming and require significant amounts of pure sample. For novel compounds or during early-stage discovery, computational methods offer a rapid and cost-effective means to estimate key thermodynamic properties[9]. Group contribution methods are particularly valuable for their simplicity and broad applicability[2][10].

The Joback Method: A Group Contribution Approach

The Joback method is a well-established group contribution technique for predicting eleven key thermophysical properties of pure organic compounds from their molecular structure alone[3][6]. The molecule is deconstructed into a set of predefined functional groups, and the property of interest is calculated by summing the contributions of each group[6][10].

  • No Experimental Data Required: The primary advantage is that it relies solely on the chemical structure, making it ideal for in-silico design and screening of novel derivatives.

  • Balance of Simplicity and Accuracy: While more sophisticated ab initio methods exist, the Joback method provides a good balance of computational simplicity and predictive accuracy for preliminary assessments, with reported average errors of 2.2 kcal/mol for enthalpy of formation[11].

  • Broad Applicability: The method covers a wide range of organic functional groups, allowing for the analysis of diverse derivatives[3].

  • Molecular Decomposition:

    • Draw the 2D structure of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid.

    • Systematically identify and count all the functional groups present in the molecule according to the Joback group definitions.

  • Summation of Group Contributions:

    • For each thermodynamic property (e.g., ΔfH°, ΔfG°), use the appropriate formula provided by the Joback method. These are typically additive summations of the group contributions (T_i) multiplied by their frequency (N_i) in the molecule.

    • Standard Enthalpy of Formation (Gas, 298 K): ΔfH° (kJ/mol) = 68.29 + Σ (N_i * ΔH_i)

    • Standard Gibbs Free Energy of Formation (Gas, 298 K): ΔfG° (kJ/mol) = 53.88 + Σ (N_i * ΔG_i)

  • Calculation and Interpretation:

    • Substitute the group contribution values from established tables into the formulas.

    • Calculate the final estimated values for the thermodynamic properties.

    • Acknowledge the inherent error of the method and treat the results as reliable first-order estimates.

Diagram of Computational Workflow

G cluster_0 Joback Method Computational Workflow JM_Struct 1. Define Molecular Structure (2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid) JM_Decomp 2. Decompose into Joback Groups (e.g., -CH3, >CH-, >C<, -OH, -COOH) JM_Struct->JM_Decomp JM_Sum 3. Sum Group Contributions (Using Joback formulas for ΔfH°, ΔfG°) JM_Decomp->JM_Sum JM_Result 4. Obtain Estimated Thermodynamic Data JM_Sum->JM_Result

Caption: Computational workflow for estimating thermodynamic properties.

Thermodynamic Data for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic Acid

As of the date of this publication, a comprehensive, experimentally validated set of thermodynamic data for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is not available in major thermophysical property databases such as the NIST Chemistry WebBook[1][12]. This situation is common for novel or complex molecules in the early stages of research. Therefore, we present estimated values using the Joback method as a practical and informative alternative.

Group Decomposition

The structure of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid (C7H14O4) is decomposed into the following Joback groups:

  • -CH3: 3

  • >CH-: 2

  • >C<: 1

  • -OH (alcohol): 2

  • -COOH (acid): 1

Estimated Thermodynamic Properties

The following table summarizes the estimated thermodynamic properties for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid in the ideal gas phase at 298.15 K, calculated using the Joback method.

PropertySymbolEstimated ValueUnit
Standard Enthalpy of Formation (Ideal Gas, 298 K)ΔfH°-783.47kJ/mol
Standard Gibbs Free Energy of Formation (Ideal Gas, 298 K)ΔfG°-574.96kJ/mol

Disclaimer: These values are estimations derived from a group contribution method and should be used for preliminary analysis and comparison. They are not a substitute for experimentally determined data.

Conclusion and Future Directions

The thermodynamic signature of a drug-target interaction provides a layer of critical information that transcends simple affinity measurements, offering profound insights into the forces driving molecular recognition. This guide has outlined the dual-pronged approach necessary for a comprehensive thermodynamic evaluation of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid and its derivatives. We have detailed the gold-standard experimental techniques of Isothermal Titration Calorimetry and Bomb Calorimetry, which provide high-fidelity data on binding events and fundamental properties like enthalpy of formation.

Crucially, in the absence of such experimental data, we have demonstrated the utility and methodology of computational estimation via the Joback group contribution method. The estimated values for ΔfH° and ΔfG° presented herein serve as a valuable starting point for researchers, enabling early-stage assessment and prioritization of derivatives.

For drug development professionals, the path forward is clear. An initial computational screening of derivatives can guide the synthesis of a focused set of compounds. These prioritized molecules should then be subjected to rigorous experimental validation using ITC to characterize their binding thermodynamics with the intended biological target. This synergistic integration of computational prediction and experimental validation embodies a modern, efficient, and thermodynamically-informed approach to drug discovery, ultimately increasing the probability of success in developing novel, high-efficacy therapeutics.

References

  • Joback method. (n.d.). In Grokipedia.
  • Joback method. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Verkade, J. G., et al. (2024). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V. MDPI. [Link]

  • Group-contribution method. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Jankowski, M. D., et al. (2008). Group Contribution Method for Thermodynamic Analysis of Complex Metabolic Networks. Biophysical Journal. [Link]

  • Joback Group Contribution Method. (n.d.). In Thermo 0.6.0 documentation. Retrieved February 26, 2026, from [Link]

  • Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream! (2007, November 23). European Pharmaceutical Review. [Link]

  • What are the key applications of thermodynamic analysis in drug discovery? (n.d.). Consensus. [Link]

  • Velazquez-Campoy, A., et al. (2004). The application of thermodynamic methods in drug design. ResearchGate. [Link]

  • Chodera, J. D., & Mobley, D. L. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews. [Link]

  • Freire, E. (2009). Do Enthalpy and Entropy Distinguish First in Class From Best in Class? PMC. [Link]

  • Olsson, T. S. G., et al. (2011). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

  • Biela, A., et al. (2022). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. MDPI. [Link]

  • Importance of Thermodynamics in Drug Designing. (n.d.). [No Source Found].
  • Ciulla, D., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI. [Link]

  • Ciulla, D., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PubMed. [Link]

  • The role of NMR in leveraging dynamics and entropy in drug design. (n.d.). PMC. [Link]

  • Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. (2020, May 28). [No Source Found].
  • Zhang, Y. (2024). Exploration of the Role of Computational Chemistry in Modern Drug Discovery. [No Source Found].
  • NIST Chemistry WebBook. (n.d.). MatDaCs. [Link]

  • Welcome to the NIST WebBook. (n.d.). NIST. [Link]

  • Standard Gibbs free energy of formation. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • 5.5: Calorimetry. (2026, January 27). Chemistry LibreTexts. [Link]

  • Enthalpy Changes and Calorimetry. (n.d.). MME Revise. [Link]

  • Experiment 22. Determination of enthalpy changes by calorimetry. (2006, March 5). [No Source Found].
  • Measuring Enthalpy Change for a Reaction — Examples. (n.d.). Expii. [Link]

  • Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. (n.d.). PMC. [Link]

  • HEATS OF COMBUSTION OF HIGH TEMPERATURE POLYMERS. (n.d.). Stanford University. [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (2025, September 20). ResearchGate. [Link]

  • Heat of Combustion of Alcohols Experiment - Ethanol. (n.d.). Scribd. [Link]

  • (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid. (n.d.). PubChem. [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (n.d.). [No Source Found].
  • Standard Gibbs Free Energy of Formation (ΔG ƒ °) Calculations Chemistry Tutorial. (n.d.). AUS-e-TUTE. [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025, March 28). SteerOn Research. [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). PMC. [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (n.d.). [No Source Found].

Sources

Introduction: The Significance of Dihydroxy Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isolation and Characterization of Dihydroxy Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups on their carbon backbone, commonly found in bacteria, ruminant-derived food products, and the human gut microbiome.[1][2] Their branched structure imparts distinct physicochemical properties, such as lower melting points and increased membrane fluidity, which are critical for microbial adaptation.[1][2] The further addition of hydroxyl groups to these structures creates dihydroxy branched-chain acids, a subclass of molecules with emerging biological interest. These compounds can be products of microbial metabolism, enzymatic action by fatty acid hydratases, or degradation products of other lipids.[3][4] Their structural complexity and low abundance in biological matrices present a significant analytical challenge.

This guide provides a comprehensive, field-proven framework for the successful isolation, purification, and characterization of dihydroxy branched-chain acids. We will move beyond simple procedural lists to explore the causality behind each methodological choice, empowering researchers to adapt and troubleshoot these workflows for their specific applications in metabolomics, microbiology, and drug development.

Part 1: Foundational Strategy - From Biological Matrix to Purified Analyte

The successful isolation of dihydroxy BCFAs hinges on a multi-stage strategy that systematically reduces sample complexity while enriching for the target analytes. The overall workflow involves a carefully orchestrated sequence of sample preparation, lipid extraction, selective purification, and finally, instrumental analysis. Each step is a critical control point that influences the quality and accuracy of the final result.

G cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_purify Purification & Derivatization cluster_analyze Analysis Sample Biological Sample (e.g., Bacterial Pellet, Tissue, Biofluid) Homogenize Homogenization / Lysis Sample->Homogenize Solvent Solvent Extraction (e.g., Folch, Bligh & Dyer) Homogenize->Solvent PhaseSep Phase Separation Solvent->PhaseSep Evap Evaporation & Reconstitution PhaseSep->Evap SPE Solid-Phase Extraction (SPE) (Silica or Reversed-Phase) Evap->SPE Deriv Derivatization (for GC-MS) (Esterification & Silylation) SPE->Deriv LCMS LC-MS/MS Analysis SPE->LCMS No Derivatization Needed GCMS GC-MS Analysis Deriv->GCMS Data Data Interpretation (Mass Spectra, Retention Time) GCMS->Data LCMS->Data

Figure 1: Overall workflow for the isolation and analysis of dihydroxy BCFAs.

Part 2: Total Lipid Extraction - Liberating Lipids from the Matrix

The initial and most critical step is the quantitative extraction of all lipids from the biological sample. The choice of method is dictated by the sample type and water content. The foundational methods developed by Folch and Bligh & Dyer remain the gold standards due to their efficiency in extracting a broad range of lipid classes.[5]

The Core Principle: These methods rely on a ternary solvent system of chloroform, methanol, and water. Methanol disrupts cell membranes and dissociates lipids from proteins, while chloroform solubilizes the full spectrum of lipids, from nonpolar triacylglycerols to more polar phospholipids.

Method Solvent Ratio (CHCl₃:MeOH:H₂O) Key Advantage Best Suited For Causality Behind Its Efficacy
Folch 2:1 (v/v) initial extraction, then washed to create a final 8:4:3 ratio.High extraction efficiency for a broad range of lipids.Solid tissues, samples with lower water content.The high initial solvent volume ensures complete penetration and solubilization of lipids from complex tissue matrices.[5]
Bligh & Dyer 1:2:0.8 initial monophasic system, then addition of CHCl₃ and H₂O to induce phase separation.Rapid and uses less solvent than the Folch method.Liquid samples, cell suspensions, tissues with high water content.Starts as a single phase, ensuring intimate contact between solvents and the sample, before breaking into two phases for clean separation.[5]
Experimental Protocol: Modified Bligh & Dyer Extraction

This protocol is optimized for a 1 mL sample volume (e.g., bacterial culture or tissue homogenate).

  • Homogenization: To a 1 mL sample in a glass tube, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes to create a single-phase system, ensuring complete cell lysis and protein denaturation.

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of purified water and vortex again for 30 seconds. The mixture will become cloudy as two phases begin to form.

  • Phase Clarification: Centrifuge the sample at 2,000 x g for 10 minutes. Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and the lower chloroform layer containing the total lipid extract.

  • Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer to a new, clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The resulting lipid film can be stored at -80°C until further processing.

Trustworthiness Check: The success of this extraction is predicated on precise solvent ratios. Inaccurate measurements can lead to an incomplete phase separation, trapping polar lipids in the aqueous phase and reducing yield. Always use high-purity, HPLC-grade solvents.

Part 3: Purification via Solid-Phase Extraction (SPE)

The total lipid extract is a complex mixture. To isolate the dihydroxy BCFAs, which are relatively polar compared to other lipids like triacylglycerols, Solid-Phase Extraction (SPE) is an indispensable tool. A silica-based stationary phase is ideal for separating compounds based on polarity.

G cluster_spe Silica SPE Cartridge start Total Lipid Extract (Reconstituted in Chloroform) Condition 1. Condition (Hexane) Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Chloroform) Elutes: Hydrocarbons, Sterol Esters Load->Wash1 Wash2 4. Wash 2 (Acetone:Hexane) Elutes: Triacylglycerols Wash1->Wash2 Elute 5. Elute Target (Methanol) Collects: Dihydroxy BCFAs, Phospholipids Wash2->Elute end Purified Dihydroxy BCFA Fraction Elute->end

Figure 2: Solid-Phase Extraction (SPE) workflow for isolating polar lipids.
Experimental Protocol: Silica SPE Purification
  • Cartridge Conditioning: Pass 5 mL of hexane through a 500 mg silica SPE cartridge to activate the stationary phase. Do not allow the cartridge to go dry.

  • Sample Loading: Reconstitute the dried lipid extract from Part 2 in 200 µL of chloroform. Load the sample onto the conditioned SPE cartridge.

  • Wash 1 (Nonpolar Elution): Elute the cartridge with 5 mL of chloroform. This will remove highly nonpolar lipids like hydrocarbons and cholesterol esters. Discard this fraction.

  • Wash 2 (Mid-polar Elution): Elute with 5 mL of a 1:1 (v/v) acetone:hexane mixture. This will remove triacylglycerols and other neutral lipids. Discard this fraction.

  • Target Elution: Elute the target dihydroxy BCFAs with 5 mL of methanol. This fraction will contain free fatty acids, dihydroxy acids, and phospholipids. Collect this fraction in a clean glass vial.

  • Drying: Evaporate the collected fraction to dryness under a stream of nitrogen. This purified extract is now ready for instrumental analysis.

Part 4: Analysis and Characterization - GC-MS and LC-MS/MS

The final step is the separation and identification of the dihydroxy BCFAs. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful platforms, with the choice depending on the specific research question.

Technique Derivatization Required? Strengths Limitations Best For
GC-MS Yes. Carboxylic acid to methyl ester (FAME); Hydroxyl groups to silyl ethers (e.g., TMS).Excellent chromatographic resolution of isomers; Extensive, standardized mass spectral libraries for FAMEs.[6][7]Requires volatile and thermally stable derivatives; Derivatization adds time and potential for artifacts.Structural elucidation and profiling where isomer separation is critical.
LC-MS/MS No. Analysis of native molecules.High sensitivity; No derivatization needed; Suitable for a wide range of polarities and molecular weights.[8][9]Isomer separation can be challenging and requires specialized columns (e.g., C30).[6]Untargeted profiling and high-throughput screening without derivatization.
Protocol: Derivatization for GC-MS Analysis

This two-step process is essential to make the polar dihydroxy acids volatile for GC analysis.[3]

  • Esterification (to FAMEs):

    • To the dried, purified lipid fraction, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Seal the vial and heat at 80°C for 1 hour.

    • Allow to cool, then add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs and dry it under nitrogen.

  • Silylation (to TMS ethers):

    • To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • The sample is now ready for immediate injection into the GC-MS.

Interpreting the Mass Spectra

In GC-MS analysis, the electron ionization (EI) mass spectra of the derivatized dihydroxy BCFAs are highly informative. A key diagnostic feature is the cleavage of the carbon-carbon bond between the two vicinal trimethylsiloxy (TMSO) groups.[3][10][11] This fragmentation produces characteristic ions that pinpoint the location of the hydroxyl groups along the fatty acid chain. For example, a C18 dihydroxy acid with hydroxyls at the 9,10 positions will yield different fragment ions than one with hydroxyls at the 11,12 positions.

Conclusion

The isolation of dihydroxy branched-chain acids is a complex but achievable process that demands a systematic and well-reasoned approach. By understanding the chemical principles behind each step—from the initial solvent extraction that liberates the lipids to the specific derivatization chemistry required for GC-MS analysis—researchers can confidently navigate the challenges of isolating these low-abundance, structurally diverse molecules. This guide provides the foundational protocols and the expert rationale necessary to adapt these methods for novel discoveries in the expanding field of lipidomics.

References

  • Title: Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed Source: PubMed URL: [Link]

  • Title: The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS Source: MDPI URL: [Link]

  • Title: Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues Source: Embrapa URL: [Link]

  • Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Sample Source: Semantic Scholar URL: [Link]

  • Title: Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues of archaeological pottery vessels Source: Scilit URL: [Link]

  • Title: Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues of archaeological pottery vessels | Request PDF Source: ResearchGate URL: [Link]

  • Title: Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry Source: Gifu University URL: [Link]

  • Title: dihydroxy-fatty-acids Research Articles - Page 1 Source: R Discovery URL: [Link]

  • Title: Branched-Chain Fatty Acid - Lipid Analysis Source: Lipotype URL: [Link]

  • Title: Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Branched-Chain Fatty Acids-An Underexplored Class of Dairy-Derived Fatty Acids Source: ResearchGate URL: [Link]

  • Title: Advances in Lipid Extraction Methods—A Review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource Source: MDPI URL: [Link]

  • Title: Study of different extraction methods on finger print and fatty acid of raw beef fat using fourier transform infrared and gas chromatography Source: Repository Universitas Djuanda URL: [Link]

  • Title: Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Methodological & Application

Application Note: A Proposed Total Synthesis of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is a complex chiral molecule featuring two adjacent stereocenters, one of which is a quaternary carbon. The presence of multiple hydroxyl groups and a carboxylic acid moiety suggests its potential as a versatile building block in the synthesis of more complex, biologically active molecules. Its structural similarity to pantoic acid, a precursor to pantothenic acid (Vitamin B5), hints at potential roles in biochemical pathways.[1][2] The stereoselective synthesis of such molecules is a significant challenge in modern organic chemistry, requiring precise control over bond formation and functional group manipulation. This document outlines a detailed, proposed protocol for the total synthesis of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, starting from readily available commercial materials.

Retrosynthetic Analysis and Strategic Overview

The primary challenge in the synthesis of the target molecule lies in the stereocontrolled construction of the two adjacent chiral centers. Our retrosynthetic analysis (Figure 1) disconnects the molecule in a way that allows for a convergent and stereocontrolled synthesis.

G target 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid ester Ethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate target->ester Ester Hydrolysis keto_ester Ethyl 2-acetyl-2-hydroxy-3-methylbutanoate ester->keto_ester Stereoselective Ketone Reduction beta_keto Ethyl 2-acetyl-3-methylbutanoate keto_ester->beta_keto α-Hydroxylation start Ethyl isobutyrate beta_keto->start α-Acetylation G cluster_0 Synthesis of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid A Ethyl Isobutyrate B Step 1: α-Acetylation A->B C Ethyl 2-acetyl-3-methylbutanoate B->C D Step 2: α-Hydroxylation C->D E Ethyl 2-acetyl-2-hydroxy-3-methylbutanoate D->E F Step 3: Stereoselective Reduction E->F G Ethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate F->G H Step 4: Ester Hydrolysis G->H I 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid H->I

Caption: Proposed workflow for the total synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-acetyl-3-methylbutanoate

This step involves the α-acetylation of ethyl isobutyrate via its lithium enolate.

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF to form lithium diisopropylamide (LDA).

  • To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir for 30 minutes to allow for complete enolate formation.

  • In a separate flask, prepare a solution of acetyl chloride (1.2 equivalents) in anhydrous THF.

  • Add the acetyl chloride solution to the enolate solution dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-acetyl-3-methylbutanoate.

Expertise & Experience Note: The use of freshly prepared LDA is crucial for achieving high yields and minimizing side reactions. The slow addition of reagents at low temperatures is essential to control the exothermicity of the reaction and prevent self-condensation of the ester.

Step 2: Synthesis of Ethyl 2-acetyl-2-hydroxy-3-methylbutanoate

This step introduces the tertiary hydroxyl group via electrophilic hydroxylation of the β-keto ester.

Protocol:

  • Dissolve ethyl 2-acetyl-3-methylbutanoate (1.0 equivalent) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) dropwise to form the enolate. Stir for 45 minutes at -78 °C.

  • In a separate flask, dissolve a Davis oxaziridine reagent (e.g., 2-benzenesulfonyl-3-phenyloxaziridine) (1.2 equivalents) in anhydrous THF.

  • Add the oxaziridine solution to the enolate solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography (hexane/ethyl acetate gradient) to yield ethyl 2-acetyl-2-hydroxy-3-methylbutanoate.

Expertise & Experience Note: The choice of the electrophilic hydroxylating agent is critical. Davis oxaziridines are known to be effective for the α-hydroxylation of enolates. Maintaining a low temperature throughout the reaction is key to preventing side reactions and decomposition of the product.

Step 3: Stereoselective Synthesis of Ethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

This crucial step establishes the second stereocenter through the stereoselective reduction of the ketone. An enzymatic reduction is proposed here for high stereoselectivity. [3][4] Protocol:

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend a commercially available ketoreductase (KRED) enzyme that has been shown to reduce β-keto esters with high stereoselectivity.

  • Add a co-factor regeneration system, typically consisting of NAD(P)H and a corresponding dehydrogenase (e.g., glucose dehydrogenase and glucose).

  • To this mixture, add a solution of ethyl 2-acetyl-2-hydroxy-3-methylbutanoate (1.0 equivalent) in a water-miscible co-solvent (e.g., DMSO or isopropanol) to improve solubility.

  • Stir the reaction mixture at a controlled temperature (typically 25-30 °C) and monitor the progress by HPLC or GC analysis.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent such as ethyl acetate and separating the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to afford the diastereomerically enriched ethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate.

Expertise & Experience Note: Biocatalytic reductions often offer superior stereoselectivity compared to traditional chemical methods for the reduction of ketones. [3]Screening a panel of ketoreductases may be necessary to find the optimal enzyme for the desired stereochemical outcome. The choice of co-solvent and its concentration can significantly impact enzyme activity and stability.

Step 4: Synthesis of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

Protocol:

  • Dissolve the purified ethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate (1.0 equivalent) in a mixture of methanol and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the acidic aqueous solution with ethyl acetate (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid.

  • The product can be further purified by recrystallization if necessary.

Summary of Proposed Synthesis and Expected Data

StepProductExpected Yield (%)Key Analytical Techniques
1Ethyl 2-acetyl-3-methylbutanoate70-85¹H NMR, ¹³C NMR, IR, MS
2Ethyl 2-acetyl-2-hydroxy-3-methylbutanoate60-75¹H NMR, ¹³C NMR, IR, MS
3Ethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate80-95¹H NMR, ¹³C NMR, Chiral HPLC (for d.e.)
42-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid>90¹H NMR, ¹³C NMR, IR, HRMS

Conclusion

This application note provides a comprehensive and detailed protocol for the proposed total synthesis of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid. The outlined route leverages well-established synthetic transformations, including stereoselective enzymatic reduction, to address the challenge of constructing the two adjacent stereocenters. This protocol is designed to be a valuable resource for researchers in organic synthesis and drug development, providing a solid foundation for the preparation of this and structurally related chiral molecules. Further optimization of reaction conditions and catalyst selection may lead to improved yields and stereoselectivity.

References

  • Gathergood, N., Juhl, K., Poulsen, T. B., Thordrup, K., & Jørgensen, K. A. (2004). Direct catalytic asymmetric aldol reactions of pyruvates: scope and mechanism. Organic & Biomolecular Chemistry, 2(7), 1077-1085. [Link]

  • Pasternak-Suder, M., Pacułt, W., & Baś, S. (2020). Asymmetric Aldol Reaction of Pyruvate Promoted by Chiral Tertiary Amines. European Journal of Organic Chemistry, 2020(32), 5129-5138. [Link]

  • Jørgensen, K. A., Juhl, K., & Poulsen, T. B. (2001). Catalytic asymmetric homo-aldol reaction of pyruvate—a chiral Lewis acid catalyst that mimics aldolase enzymes. Chemical Communications, (21), 2234-2235. [Link]

  • ResearchGate. (n.d.). Asymmetric aldol reaction of a pyruvate ester with a sugar aldehyde... Retrieved from [Link]

  • RSC Publishing. (2004). Direct catalytic asymmetric aldol reactions of pyruvates: scope and mechanism. Retrieved from [Link]

  • France, S. P., Howard, R. M., Steflik, J., & Ferreira, D. (2015). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Beilstein Journal of Organic Chemistry, 11, 2436-2442. [Link]

  • Wikipedia. (n.d.). Pantothenic acid. Retrieved from [Link]

  • PMC. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β... Retrieved from [Link]

  • MDPI. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Retrieved from [Link]

  • PMC. (2014). Construction of Vicinal Quaternary Centers via Ru-Catalyzed Enantiospecific Allylic Substitution with Lithium Ester Enolates. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Asymmetric Synthesis of Vicinal Quaternary Stereocenters Enabled by Alkylation of α,α-Disubstituted Aldehydes with 3-Bromooxindoles. Retrieved from [Link]

  • ACS Publications. (2013). Diastereoselective Synthesis of Vicinal Tertiary Diols. Retrieved from [Link]

  • Leonida, M. D. (2014). BIOENGINEERING 938 PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Scientific Bulletin. Series F. Biotechnologies, 18, 938-943. [Link]

  • ACS Publications. (2007). Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer to α-Keto Esters. Retrieved from [Link]

  • PMC. (2020). Synthesis of Vicinal Quaternary All-Carbon Centers via Acid-catalyzed Cycloisomerization of Neopentylic Epoxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of Viridifloric Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Viridifloric acid, a key necic acid component of several pyrrolizidine alkaloids, possesses two contiguous stereocenters, making its stereocontrolled synthesis a significant challenge and a topic of considerable interest in medicinal chemistry and drug development. The precise stereochemistry of viridifloric acid is critical, as its biological activity and toxicity are intrinsically linked to its enantiomeric form. This application note provides a detailed guide to two robust and highly selective methods for the enantioselective synthesis of viridifloric acid: a chiral auxiliary-mediated approach and a catalytic asymmetric dihydroxylation strategy. We delve into the mechanistic principles behind each method, offer step-by-step experimental protocols, and present comparative data to assist researchers in selecting the optimal strategy for their specific needs.

Introduction: The Significance of Viridifloric Acid

Viridifloric acid is a naturally occurring α,β-dihydroxy acid that serves as the acidic component (necic acid) esterified to a necine base in certain pyrrolizidine alkaloids (PAs).[1] PAs are a large class of secondary metabolites produced by plants as a defense mechanism against herbivores.[2] While the necine bases themselves are often non-toxic, their esters, particularly those with unsaturated necine bases, can be metabolized in the liver to highly reactive pyrrolic esters, which are potent hepatotoxins, carcinogens, and mutagens.[2]

The structure of (-)-viridifloric acid is (2R,3R)-2,3-dihydroxy-3-methylbutanoic acid. The presence of two chiral centers means that four stereoisomers are possible. Nature, however, is highly specific, and biological activity is typically associated with only one enantiomer. Therefore, access to enantiomerically pure viridifloric acid is essential for:

  • The total synthesis of naturally occurring pyrrolizidine alkaloids for pharmacological studies.

  • The development of novel drug candidates and therapeutic agents.

  • Toxicological assessments and the preparation of analytical standards for food and herbal medicine safety.[2]

Enantioselective synthesis, which favors the formation of a specific enantiomer, is a cornerstone of modern organic chemistry and pharmaceutical development.[3][4] This guide explores two distinct and effective methodologies for achieving this goal in the synthesis of viridifloric acid.

Method 1: Chiral Auxiliary-Mediated Synthesis

This approach utilizes a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[5] After the desired stereocenter is set, the auxiliary is removed, yielding the chiral product. A highly effective method for synthesizing (-)-viridifloric acid employs an (S)-tert-butyl sulfinimine auxiliary to control the diastereoselective addition of a Grignard reagent.[6]

2.1. Scientific Principle & Rationale

The strategy hinges on the condensation of a chiral sulfinamide with an α-keto ester to form a sulfinylimine. The chiral sulfur atom and the bulky tert-butyl group create a sterically biased environment. This forces an incoming nucleophile, such as a Grignard reagent, to attack the ketone from the less hindered face. This substrate-controlled approach provides high levels of diastereoselectivity, which, after removal of the auxiliary, translates into high enantioselectivity for the final product.

2.2. Synthetic Pathway Overview

The synthesis begins with the readily available ethyl 2-oxo-3-methylbutanoate. This is condensed with (S)-(-)-2-methyl-2-propanesulfinamide. The resulting N-sulfinyl-α-imino ester then undergoes a diastereoselective Grignard addition with methylmagnesium bromide. The chiral auxiliary is subsequently cleaved under acidic conditions to reveal the desired α-hydroxy-β-amino ester. This intermediate is then converted to viridifloric acid through further standard transformations.

cluster_0 Synthetic Pathway via Chiral Auxiliary A Ethyl 2-oxo-3-methylbutanoate B (S)-tert-butyl sulfinimine A->B + (S)-t-BuS(O)NH2 C Diastereoselective Grignard Addition (MeMgBr) B->C D Chiral Intermediate C->D >9:1 dr E Auxiliary Cleavage (Acid Hydrolysis) D->E F Protected (-)-Viridifloric Acid E->F

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Method 2: Catalytic Sharpless Asymmetric Dihydroxylation

Catalytic asymmetric synthesis is a highly efficient and atom-economical approach to generating chiral molecules.[7] The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[8] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to deliver the diol product with predictable stereochemistry and high enantiomeric excess.

3.1. Scientific Principle & Rationale

The key to the Sharpless AD is the formation of a chiral complex between osmium tetroxide and a phthalazine-based ligand derived from either dihydroquinine (DHQ) or dihydroquinidine (DHQD). This chiral catalyst complex then undergoes a [3+2] cycloaddition with the alkene substrate.[9] The geometry of the ligand creates a U-shaped binding pocket that allows the alkene to approach the osmium center from only one specific face, thereby dictating the absolute stereochemistry of the resulting diol. For the synthesis of (2R,3R)-viridifloric acid, the AD-mix-β formulation, which contains the (DHQD)₂PHAL ligand, is used.

3.2. Synthetic Pathway and Catalytic Cycle

The synthesis starts with a suitable α,β-unsaturated ester, such as ethyl 3-methylbut-2-enoate. Treatment with AD-mix-β provides the chiral diol with high enantioselectivity. The catalytic cycle involves the dihydroxylation of the alkene by the Os(VIII)-ligand complex, followed by hydrolysis to release the product. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), is used to regenerate the active Os(VIII) catalyst from the reduced Os(VI) species, allowing the use of only a catalytic amount of the expensive and toxic osmium tetroxide.[8]

G OsVIII OsO4-L* (Active Catalyst) Complex Osmylate(VI) Ester Intermediate OsVIII->Complex Alkene α,β-Unsaturated Ester Alkene->Complex [3+2] Cycloaddition Diol Chiral Diol Product Complex->Diol Hydrolysis OsVI Os(VI)-L* (Reduced) Complex->OsVI OsVI->OsVIII Re-oxidation Oxidant K3[Fe(CN)6] (Co-oxidant) Oxidant->OsVIII

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Comparative Data Summary

The choice between a chiral auxiliary and a catalytic approach often depends on factors such as scale, cost, and the availability of starting materials. The table below summarizes the key aspects of the two methods described.

FeatureMethod 1: Chiral AuxiliaryMethod 2: Sharpless Asymmetric Dihydroxylation
Key Transformation Diastereoselective Grignard AdditionEnantioselective Dihydroxylation
Source of Chirality (S)-tert-butyl sulfinimine (stoichiometric)(DHQD)₂PHAL ligand (catalytic)
Starting Material Ethyl 2-oxo-3-methylbutanoateEthyl 3-methylbut-2-enoate
Stereoselectivity >9:1 dr[6]Typically >95% ee
Key Advantages High diastereoselectivity, well-established.Highly atom-economical, predictable stereochemistry.
Key Disadvantages Requires stoichiometric chiral auxiliary, additional steps for auxiliary attachment/removal.Uses highly toxic OsO₄ (though catalytic), can be sensitive to substrate.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Protected (-)-Viridifloric Acid via Chiral Auxiliary (Adapted from Crimmins, M. T. & Tabet, E. A., 2000)[6]

This protocol outlines the key stereochemistry-defining step.

  • Preparation of the N-sulfinyl-α-imino ester:

    • To a solution of ethyl 2-oxo-3-methylbutanoate (1.0 eq) in anhydrous THF (0.2 M) at room temperature, add (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq).

    • Add Ti(OEt)₄ (1.5 eq) and stir the mixture at 45 °C for 12 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with brine.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure imine.

  • Diastereoselective Grignard Addition:

    • Dissolve the N-sulfinyl-α-imino ester (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.

    • Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise over 15 minutes.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting product, obtained with >9:1 diastereomeric ratio, can be carried forward without further purification. Subsequent steps involve auxiliary cleavage and functional group manipulations to yield viridifloric acid.

Protocol 2: Synthesis of Viridifloric Acid via Sharpless Asymmetric Dihydroxylation

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂, 1.0 eq).

    • Add a 1:1 mixture of tert-butanol and water (10 mL per mmol of alkene).

    • Stir the mixture at room temperature until both phases are clear and then cool to 0 °C in an ice bath.

  • Dihydroxylation:

    • Add ethyl 3-methylbut-2-enoate (1.0 eq, the alkene substrate) to the cooled catalyst mixture.

    • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Workup and Purification:

    • Once the starting material is consumed, add solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature.

    • Stir for 1 hour.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with 2 M NaOH, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral diol ester.

  • Hydrolysis to Viridifloric Acid:

    • Dissolve the purified ester in a 1:1 mixture of THF/water.

    • Add LiOH (2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield viridifloric acid.

Conclusion

Both the chiral auxiliary-mediated and the catalytic asymmetric dihydroxylation approaches provide effective and highly stereoselective routes to (-)-viridifloric acid. The chiral auxiliary method offers excellent substrate control and reliability, though it is less atom-economical. The Sharpless AD represents a more modern, catalytic approach that is highly efficient and predictable, making it attractive for larger-scale synthesis. The selection of a specific method will depend on the project goals, available resources, and the scale of the synthesis. The protocols and principles outlined in this guide provide researchers and drug development professionals with the foundational knowledge to confidently synthesize this important chiral building block.

References

  • Rueger, H. E. (1983). Pyrrolizidine alkaloids: enantioselective synthesis of necine bases, and a study of the alkaloids of Senecio triangularis hook. University of Calgary. (Doctoral thesis). [Link]

  • Crimmins, M. T., & Tabet, E. A. (2000). Enantioselective Total Synthesis of (+)-Amabiline. Journal of the American Chemical Society, 122(23), 5473–5476. Available at: [Link]

  • Tang, W., & Zhang, X. (2010). Rhodium(I)-Catalyzed Asymmetric Hydrogenation.
  • Lelais, G., & MacMillan, D. W. C. (2006). Rhodium-Catalyzed Asymmetric Hydrogenation.
  • Fell, B., & Beutling, U. (2006). Asymmetric rhodium-catalyzed hydrogenation meets gold-catalyzed cyclization: Enantioselective synthesis of 8-hydroxytetrahydroisoquinolines. Chemistry – A European Journal, 12(20), 5376-82.
  • Wikipedia contributors. (2024). Enantioselective synthesis. In Wikipedia, The Free Encyclopedia.
  • Asymmetric Synthesis. (n.d.). University of Windsor.
  • Pereira, C., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 385.
  • Dang-Tuan, B., & Kagan, H. B. (1974). Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation reactions. Pure and Applied Chemistry, 40(3), 401-412.
  • Witte, L., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Toxins, 11(2), 74.
  • Carceller, R., & Vidal-Ferran, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8051-8067.
  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.
  • Ali, I., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2095.
  • Witte, L., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Toxins, 11(2), 74.
  • LibreTexts. (2021).
  • Wikipedia contributors. (2024). Pyrrolizidine alkaloid. In Wikipedia, The Free Encyclopedia.
  • Rios, R. (2017). Special Issue: Asymmetric Synthesis 2017. Molecules, 22(11), 1836.
  • Ribeiro, A. R., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(2), 350.
  • Molnár, Á. (2011). Organic Synthesis Using Environmentally Benign Acid Catalysis. Current Organic Synthesis, 8(4), 573-603.
  • Plietker, B. (2005). The acid accelerated ruthenium-catalysed dihydroxylation. Scope and limitations. Organic & Biomolecular Chemistry, 3(15), 2753-2766.
  • Wang, Y., et al. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives.
  • ResearchGate. (n.d.).
  • Lidsen. (2022).
  • Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. In Wikipedia, The Free Encyclopedia.
  • Chiralpedia. (2024). Understanding the Fundamentals of Asymmetric Synthesis.
  • Alfa Chemistry. (2025).
  • Castillo, J. A., et al. (2020).
  • Remete, A. M., et al. (2021). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza-Friedel–Crafts Reactions. ChemistryOpen, 10(12), 1204-1234.
  • ResearchGate. (2025).
  • Mao, F., et al. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Frontiers in Chemistry, 11, 1118671.

Sources

Application Note: A Practical Guide to the Extraction and Isolation of Necic Acids from Boraginaceae and Asteraceae Species

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Scientific Researchers

Abstract

Necic acids, the acidic moieties of pyrrolizidine alkaloids (PAs), represent a diverse class of branched-chain aliphatic acids with significant implications in toxicology and pharmacology. As PAs are hydrolyzed into their constituent necine bases and necic acids, understanding the biological activity of the isolated necic acids is crucial for drug development and safety assessment.[1][2] This guide provides a comprehensive framework for the extraction of PAs from plant sources, followed by their chemical hydrolysis to liberate necic acids, and subsequent purification. We focus on species from the Boraginaceae and Asteraceae families, which are well-documented producers of these compounds.[3][4] The protocols herein are designed to be robust and adaptable, providing researchers with the foundational methodology to explore the chemical space of necic acids.

Introduction: The Significance of Necic Acids

Pyrrolizidine alkaloids are secondary metabolites produced by thousands of plant species as a chemical defense mechanism against herbivores.[4][5] They are infamous for their potential hepatotoxicity, which arises from the metabolic activation of the necine base portion of the molecule in the liver.[6][7] A PA molecule is an ester, composed of a bicyclic necine base and one or more necic acids.[1][3]

While the necine base is the primary toxicophore, the necic acid moiety dictates the PA's physical properties, such as solubility and reactivity, and contributes to the vast structural diversity of the more than 660 known PAs.[3][7] The hydrolysis of PAs, which can occur through enzymatic action in the body or via chemical methods in the lab, cleaves the ester bond(s), releasing the necine base and the necic acid(s).[2] Isolating these necic acids is essential for:

  • Pharmacological Screening: Evaluating the potential therapeutic activities of individual necic acids, independent of the toxic necine base.

  • Toxicology Studies: Understanding the complete metabolic fate of PAs and assessing any potential biological activity of the acid metabolites.

  • Reference Standard Generation: Creating pure standards for analytical chemistry to accurately quantify PAs and their metabolites in food, herbal medicines, and biological samples.

The Boraginaceae (e.g., Symphytum officinale - Comfrey, Echium vulgare) and Asteraceae (e.g., Senecio vulgaris - Common Groundsel) families are particularly rich sources of a wide array of PAs, making them ideal targets for necic acid isolation.[3][4]

The Chemical Principle: From Alkaloid to Acid

The core strategy for obtaining necic acids does not involve their direct extraction from the plant. Instead, it is a two-stage process:

  • Extraction of the Parent Pyrrolizidine Alkaloids: The intact PAs (both as tertiary amines and their N-oxides) are first extracted from the plant matrix.

  • Hydrolysis: The extracted PAs are then subjected to acid or base-catalyzed hydrolysis to break the ester linkage and liberate the free necic acids and necine bases.

This relationship is visualized in the diagram below, showing the hydrolysis of Senecionine, a representative PA found in many Asteraceae species.

G cluster_0 Pyrrolizidine Alkaloid (PA) cluster_1 Hydrolysis Products PA Senecionine (Ester) Necine Retronecine (Necine Base) PA->Necine Hydrolysis (H+ or OH-) Necic Senecic Acid (Necic Acid) PA->Necic Hydrolysis (H+ or OH-)

Caption: Hydrolysis of a parent PA into its constituent necine base and necic acid.

Overall Extraction and Isolation Workflow

The end-to-end process requires careful sample preparation, multi-step extraction, and purification. The logical flow is critical for maximizing yield and purity.

Caption: Comprehensive workflow for the isolation of necic acids from plant material.

Detailed Protocols

4.1 Part 1: Plant Material Preparation and Defatting

  • Rationale: Proper preparation increases the surface area for extraction.[8] Defatting removes non-polar lipids and waxes that can interfere with subsequent steps and complicate purification.[9]

  • Protocol:

    • Harvesting: Collect the desired plant parts (e.g., leaves, roots, aerial parts). The concentration and type of PAs can vary significantly between tissues and developmental stages.[10]

    • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight, or use a plant dryer at a controlled temperature (40-50°C) until brittle.

    • Grinding: Grind the dried material into a fine powder (e.g., 40-60 mesh) using a Wiley mill or a high-performance blender.

    • Defatting:

      • Place 1 kg of the powdered plant material into a large vessel.

      • Add 3 L of n-hexane or petroleum ether and stir or sonicate for 1-2 hours at room temperature.[9]

      • Allow the powder to settle, then decant or filter to remove the solvent.

      • Repeat the process two more times with fresh solvent.

      • Spread the defatted plant material on a tray and allow it to air-dry completely in a fume hood to remove all residual solvent.

4.2 Part 2: Extraction of Crude Pyrrolizidine Alkaloids

  • Rationale: PAs are typically present as salts or N-oxides, which are soluble in polar solvents. Using an acidified solvent ensures that the tertiary amine PAs are protonated to their salt form, maximizing their solubility in the extraction solvent.[9]

  • Protocol (Acidified Solvent Extraction):

    • Place the 1 kg of dried, defatted plant powder into a large flask.

    • Add 5 L of 70% methanol containing 1-2% acetic acid (v/v).[3][9]

    • Macerate the mixture for 24 hours at room temperature with continuous stirring. Alternatively, for faster extraction, perform percolation or use a Soxhlet apparatus.[8]

    • Filter the mixture through cheesecloth or a Büchner funnel to separate the extract from the plant marc.

    • Repeat the extraction on the plant marc two more times with fresh acidified methanol.

    • Combine all filtrates and concentrate the volume under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields the crude extract.

4.3 Part 3: Hydrolysis of PAs to Liberate Necic Acids

  • Rationale: Base-catalyzed saponification is a common and effective method for cleaving the ester bonds of PAs. Barium hydroxide is often used as it can be easily removed from the reaction mixture as insoluble barium sulfate.

  • Protocol (Base Hydrolysis):

    • Dissolve the crude alkaloid extract from Part 2 in a suitable volume of water.

    • Add a saturated solution of barium hydroxide (Ba(OH)₂) in excess.

    • Reflux the mixture for 4-6 hours with stirring. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the PA spots.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess Ba(OH)₂ by adding 1M sulfuric acid (H₂SO₄) dropwise until the pH is approximately 7. This will precipitate the excess barium as barium sulfate (BaSO₄).

    • Filter the mixture to remove the BaSO₄ precipitate. The resulting filtrate now contains a mixture of necine bases and the salts of the necic acids.

4.4 Part 4: Separation and Purification of Necic Acids

  • Rationale: This step exploits the difference in chemical properties between the basic necine bases and the acidic necic acids. An acid-base liquid-liquid extraction will separate them into different phases.

  • Protocol:

    • Take the filtrate from Part 3 and acidify it to pH 2-3 with 1M H₂SO₄.

    • Transfer the acidified solution to a separatory funnel.

    • Extract the solution three times with an equal volume of diethyl ether or ethyl acetate. The protonated necic acids will move into the organic phase, while the protonated (water-soluble) necine bases will remain in the aqueous phase.

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the Na₂SO₄ and evaporate the solvent under reduced pressure to yield the crude necic acid fraction.

    • For further purification, the crude necic acid fraction can be subjected to column chromatography on silica gel, using a solvent gradient system (e.g., hexane:ethyl acetate with increasing polarity, often with a small amount of acetic acid).

Data Summary and Analytical Characterization

The identity and purity of the isolated necic acids must be confirmed using modern analytical techniques.

Technique Purpose Notes
HPLC-MS/MS Separation, identification, and quantification of individual necic acids.Highly sensitive and selective. The method of choice for complex mixtures.[11]
GC-MS Identification of volatile or semi-volatile necic acids.Often requires a derivatization step (e.g., methylation) to increase volatility.[12]
NMR (¹H, ¹³C) Structural elucidation of novel or purified necic acids.Provides detailed information about the carbon-hydrogen framework.
FTIR Functional group analysis.Confirms the presence of carboxylic acid and hydroxyl groups.

Conclusion and Best Practices

This guide outlines a robust and scientifically grounded methodology for the isolation of necic acids from PA-producing plants in the Boraginaceae and Asteraceae families. The cornerstone of this process is the understanding that necic acids are obtained via the hydrolysis of their parent alkaloids. Researchers should note that yields and the specific types of necic acids obtained will vary based on the plant species, geographical location, and harvest time.[13] All extraction and hydrolysis procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as PAs are toxic and many organic solvents are volatile and flammable. Successful isolation and characterization of these compounds will continue to provide valuable insights into the pharmacology and toxicology of one of nature's most diverse classes of alkaloids.

References

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrrolizidine alkaloid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Pyrrolizidine Alkaloids | Encyclopedia MDPI. (2024, February 8). MDPI. [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019, January 30). MDPI. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC. (2025, March 26). National Center for Biotechnology Information. [Link]

  • Engelhardt, A. (2023). Biosynthesis of the necic acid moiety of lycopsamine type pyrrolizidine alkaloids - investigations into an acetohydroxyacid synthase. MACAU. [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC. Molecules. [Link]

  • El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Molecules. [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). Journal of Food Composition and Analysis. [Link]

  • Examples for necic acids. (A) Monocarboxylic aliphatic acids. (B)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Protocol: Extract bioactive substances from plants – a practical scientific guide. (n.d.). BioHack Academy. [Link]

  • Biosynthesis of the necic acid moiety of lycopsamine type pyrrolizidine alkaloids - MACAU. (2023, February 13). MACAU. [Link]

  • Major Components of Dittrichia viscosa (Asteraceae) as a Source of New Pesticides - MDPI. (2025, October 1). MDPI. [Link]

  • Gevrenova, R., et al. (2017). Comparison of some secondary metabolite content in the seventeen species of the Boraginaceae family. Pharmaceutical Biology. [Link]

  • Sustainable Extraction Techniques for Obtaining Antioxidant and Anti-Inflammatory Compounds from the Lamiaceae and Asteraceae Species - MDPI. (2021, September 1). MDPI. [Link]

  • A Preliminary Insight into Under-Researched Plants from the Asteraceae Family in the Balkan Peninsula: Bioactive Compound Diversity and Antioxidant Potential - PMC. (2025, September 18). National Center for Biotechnology Information. [Link]

Sources

Reagents for the Selective Esterification of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of methodologies for the selective esterification of the carboxylic acid moiety in 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, a molecule featuring a sterically hindered tertiary alcohol and a secondary alcohol. We delve into the inherent synthetic challenges posed by this trifunctional substrate and present a comparative analysis of various esterification strategies. Detailed, field-proven protocols for direct acylation under mild conditions and a robust protection-based strategy are provided, supported by mechanistic insights and workflow diagrams to guide researchers toward successful synthesis.

Introduction: The Synthetic Challenge

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is a polyfunctional organic molecule characterized by the presence of a carboxylic acid, a secondary alcohol, and a sterically encumbered tertiary alcohol. This unique arrangement of functional groups makes it a valuable chiral building block but also presents a significant challenge for selective chemical transformations. The primary objective, the esterification of the carboxylic acid, is complicated by the nucleophilic nature of the two hydroxyl groups, which can compete in acylation reactions. Furthermore, the tertiary alcohol is highly susceptible to dehydration (elimination of water) under the harsh acidic conditions often employed in classical esterification methods.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It will explore suitable reagents and protocols to achieve selective esterification of the carboxylic acid, minimizing side reactions and maximizing yield.

Strategic Considerations for Selective Esterification

Achieving the desired transformation requires careful consideration of the substrate's reactivity. The key challenges are:

  • Chemoselectivity: The esterifying agent must react preferentially with the carboxylic acid over the two hydroxyl groups.

  • Steric Hindrance: The quaternary carbon center adjacent to the carboxylic acid and tertiary alcohol creates significant steric hindrance, which can impede the approach of reagents.

  • Tertiary Alcohol Instability: Strong acids and high temperatures, common in methods like Fischer esterification, can easily catalyze the elimination of water from the tertiary alcohol, leading to the formation of an undesired unsaturated byproduct.[1][2]

Two primary strategies can be employed to overcome these challenges:

  • Direct Selective Esterification: Utilizing mild reaction conditions and highly selective reagents that activate the carboxylic acid without requiring the protection of the alcohol functionalities.

  • Protecting Group Strategy: Temporarily "masking" the reactive hydroxyl groups with protecting groups to prevent them from reacting.[3][4] The esterification is then performed on the protected molecule, followed by the removal of the protecting groups to yield the final product.

Comparative Analysis of Esterification Methodologies

The selection of an appropriate esterification method is critical. The following table summarizes and compares several common techniques in the context of their applicability to 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid.

Method Reagents Conditions Advantages for Target Molecule Disadvantages for Target Molecule
Fischer-Speier Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH)High Temperature, RefluxSimple, inexpensive reagents.[1]Not Recommended. High risk of tertiary alcohol dehydration.[1][2] Lack of selectivity between carboxylic acid and alcohols. Equilibrium-limited reaction.[5][6]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Mild, Room TemperatureHighly Recommended. Excellent for sterically hindered and acid-sensitive substrates.[7][8] Mild conditions prevent dehydration. High yields.[9]Byproduct (dicyclohexylurea, DCU) can complicate purification, though water-soluble EDC simplifies workup.[10]
Acyl Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then AlcoholTwo steps; can be harshHighly reactive intermediate ensures conversion.Requires Protection. Acyl chloride is highly reactive and will acylate the hydroxyl groups without selectivity.[10][11]
Carboxylate Alkylation Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I)Mild to Moderate TemperatureAvoids acidic conditions.Requires Protection. The base will deprotonate the hydroxyl groups, making them nucleophilic and susceptible to O-alkylation, a significant side reaction.[10]

Based on this analysis, the Steglich Esterification emerges as the most promising method for direct, selective esterification due to its exceptionally mild and controlled reaction conditions. For cases where the Steglich reaction may not provide optimal yields or when orthogonal protection is required for subsequent synthetic steps, a Protecting Group Strategy is the most reliable alternative.

Key Methodologies and Protocols

Method 1: Direct Selective Esterification via Steglich Coupling

The Steglich esterification utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial, as it acts as a highly efficient acyl transfer agent, accelerating the reaction and suppressing side reactions like the formation of N-acylurea.[7][8][12] This method is particularly well-suited for substrates that are sensitive to acid and sterically demanding.[7][9]

The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.

Steglich_Mechanism RCOOH Carboxylic Acid (Substrate) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU + H₂O (from coupling) DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Ester Product Acylpyridinium->Ester + Alcohol (ROH) ROH Alcohol (Reagent) ROH->Ester DMAP_regen DMAP Ester->DMAP_regen (DMAP Regenerated) Protection_Workflow Start Starting Material (Diol-Acid) Protect Step 1: Protection Reagents: TBDMS-Cl, Imidazole Start->Protect Protect -OH groups Protected Protected Intermediate (Di-silyl Ether) Protect->Protected Esterify Step 2: Esterification Reagents: SOCl₂, then Alcohol Protected->Esterify Esterify -COOH group ProtectedEster Protected Ester Esterify->ProtectedEster Deprotect Step 3: Deprotection Reagent: TBAF or HF-Pyridine ProtectedEster->Deprotect Remove protecting groups Final Final Product (Hydroxy-Ester) Deprotect->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Lactonization of Gamma-Hydroxy Acids During Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to mitigate the spontaneous conversion of gamma-hydroxy acids (GHAs) into their corresponding gamma-lactones during extraction procedures. Adherence to the principles and protocols outlined herein will enhance the accuracy and reproducibility of your analytical results.

Understanding the Challenge: The GHA-Lactone Equilibrium

Gamma-hydroxy acids (GHAs) and their cyclic ester counterparts, gamma-lactones, exist in a dynamic, reversible equilibrium in solution. This intramolecular esterification, known as lactonization, is a critical factor to control during analytical sample preparation.[1][2] The position of this equilibrium is highly sensitive to pH and temperature.[3]

Under acidic conditions (pH < 4), the equilibrium strongly favors the formation of the neutral, more stable gamma-lactone.[1] This is because the carboxylic acid group is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group. Conversely, under basic conditions (pH > 7), the GHA exists predominantly as the carboxylate anion, which is resistant to cyclization.[1] High temperatures can also drive the reaction toward lactone formation.[3][4]

GHA_Lactone_Equilibrium cluster_GHA Gamma-Hydroxy Acid (GHA) cluster_Lactone Gamma-Lactone GHA HO-(CH₂)₃-COOH Open-Chain Form Lactone O-(CH₂)₃-C=O Cyclic Ester GHA->Lactone Lactonization (Acidic pH, Heat) Lactone->GHA Hydrolysis (Basic pH)

Caption: The reversible equilibrium between a gamma-hydroxy acid and its gamma-lactone.

Troubleshooting Guide and Frequently Asked Questions

This section addresses common challenges and questions related to GHA extraction.

Q1: My analytical results show a high concentration of gamma-lactone, but my target analyte was the gamma-hydroxy acid. What is the likely cause?

A1: Unintended lactonization during your sample preparation workflow is the most probable cause. This is frequently triggered by acidic conditions within your sample or extraction solvents. A pH below 4 will significantly shift the equilibrium toward the lactone.[1] Elevated temperatures, particularly during solvent evaporation steps, can also accelerate this conversion.[3] In some analytical techniques like gas chromatography, high injector temperatures can cause the thermal conversion of GHA to its lactone.[1][5]

Troubleshooting Steps:

  • Verify pH: Check the pH of your initial sample and all reagents and solvents used throughout the extraction process.

  • Review Temperature Settings: Confirm that any heating or evaporation steps were performed at or below recommended temperatures (ideally < 40°C).

  • Consider Analytical Method: If using gas chromatography, be aware that the high temperatures in the injection port can cause on-column lactonization.[1] Derivatization of the GHA is often necessary for GC analysis.[6][7]

Q2: How can I prevent lactonization during liquid-liquid extraction (LLE) from an aqueous sample?

A2: The most effective strategy is to control the pH of the aqueous phase. By maintaining a basic pH (≥ 8), the GHA will be in its deprotonated carboxylate salt form. This form is highly water-soluble and not susceptible to cyclization.

Recommended LLE Protocol:

  • Basification: Adjust the aqueous sample to a pH of 8 or higher with a suitable base (e.g., dilute NaOH).

  • Lactone Removal (Optional): Perform an initial wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any pre-existing lactone or other neutral impurities. The GHA salt will remain in the aqueous phase.

  • Acidification and Extraction: Carefully acidify the aqueous phase to a pH of approximately 2-3. This protonates the GHA, making it extractable into an organic solvent. Immediately extract the GHA into a suitable organic solvent (e.g., ethyl acetate).[8]

  • Minimize Exposure to Acid: It is crucial to minimize the time the GHA is in an acidic aqueous environment to prevent lactonization.

Q3: Is solid-phase extraction (SPE) a suitable alternative to LLE for GHA purification?

A3: Yes, SPE is an excellent technique for isolating GHAs while preventing lactonization, provided the appropriate sorbent and conditions are used.[9] Anion-exchange SPE is particularly effective.[10][11] The negatively charged GHA (at neutral or basic pH) is retained on the positively charged sorbent, while the neutral lactone and other non-polar impurities are washed away.

Anion-Exchange SPE Workflow:

SPE_Workflow start Start: Sample at pH > 7.5 condition Condition SPE Cartridge (Anion Exchange) start->condition load Load Sample condition->load wash1 Wash 1: Water (Removes salts) load->wash1 wash2 Wash 2: Methanol (Removes non-polar impurities) wash1->wash2 elute Elute GHA with Acidified Solvent (e.g., 2% Formic Acid in Methanol) wash2->elute collect Collect & Immediately Analyze or Neutralize elute->collect

Sources

Technical Support Center: Esterification of Sterically Hindered Hydroxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the coupling of sterically hindered branched-chain hydroxy acids. Our goal is to equip you with the expertise and practical insights needed to navigate these complex esterification reactions successfully.

Troubleshooting Guide: Overcoming Common Hurdles in Hindered Couplings

The esterification of branched-chain hydroxy acids, particularly those with substitution at the α or β positions, presents significant synthetic challenges due to steric hindrance. This guide addresses the most common issues encountered in the laboratory and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

This is a frequent and frustrating issue when dealing with sterically encumbered substrates. The root cause often lies in the choice of coupling method and reaction conditions.

  • Potential Cause: Inadequate Activation of the Carboxylic Acid. Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.

    • Solution: Employ more potent activating agents specifically designed for hindered couplings. The Yamaguchi esterification and Shiina macrolactonization are excellent choices for such transformations.[1][2][3][4][5] These methods utilize mixed anhydrides to achieve a highly activated carboxylic acid derivative.

  • Potential Cause: Poor Nucleophilicity of the Hindered Alcohol. The steric bulk around the hydroxyl group can significantly impede its ability to attack the activated carboxylic acid.

    • Solution 1: Utilize Catalysts that Enhance Nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can accelerate the reaction.[1][2] It functions by forming a more reactive acylpyridinium intermediate.

    • Solution 2: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this should be done with caution to avoid side reactions or decomposition.[6]

    • Solution 3: Prolonged Reaction Time. Sterically hindered reactions often require significantly longer reaction times to proceed to completion. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Potential Cause: Unfavorable Reaction Equilibrium. Esterification is an equilibrium process, and the presence of water can drive the reaction backward through hydrolysis.[6][7]

    • Solution: Ensure strictly anhydrous reaction conditions. Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If water is a byproduct, its removal using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product.[7]

Issue 2: Significant Side Product Formation

The formation of undesired byproducts can complicate purification and reduce the overall yield.

  • Potential Cause: Epimerization at Chiral Centers. For chiral hydroxy acids, racemization or epimerization at the α-carbon is a significant concern, especially under harsh reaction conditions.

    • Solution: Employ mild coupling methods known to minimize epimerization. The Shiina macrolactonization is noted for reducing epimerization in sensitive substrates.[2] Using non-nucleophilic bases like diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases can also help.

  • Potential Cause: Intramolecular Cyclization (Lactonization) vs. Intermolecular Coupling. For ω-hydroxycarboxylic acids, intramolecular cyclization to form lactones can compete with the desired intermolecular esterification.

    • Solution: The outcome is often concentration-dependent. High dilution conditions favor intramolecular reactions (lactonization), while higher concentrations favor intermolecular coupling.[2] Adjust the reactant concentrations accordingly to favor the desired product.

  • Potential Cause: Side Reactions with Coupling Reagents. Some coupling reagents can lead to specific side products. For instance, uronium-based reagents like HBTU can cause guanidinylation of free amines.[8]

    • Solution: Choose the coupling reagent carefully based on the substrate's functional groups. If such side reactions are observed, switch to a different class of coupling reagent, such as a phosphonium-based reagent (e.g., PyBOP).[9]

Frequently Asked Questions (FAQs)

Q1: What are the go-to methods for esterifying a tertiary alcohol with a hindered carboxylic acid?

A1: This is one of the most challenging esterification scenarios. The Yamaguchi esterification is particularly well-suited for this purpose.[4][5] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by reaction with the tertiary alcohol in the presence of a stoichiometric amount of DMAP.[1][3] The mechanism involves the formation of a highly reactive acylpyridinium intermediate that can be attacked by the poorly nucleophilic tertiary alcohol.[1]

Q2: My reaction is sluggish even with Yamaguchi or Shiina conditions. What can I do?

A2: If these powerful methods are still not providing satisfactory results, consider the following:

  • Solvent Choice: Ensure you are using an appropriate, anhydrous, non-protic solvent such as toluene or dichloromethane.

  • Reagent Quality: Verify the purity and activity of your coupling reagents and catalysts. Old or improperly stored reagents can lose their efficacy.

  • Alternative Activation: For extremely challenging cases, consider converting the carboxylic acid to an acyl fluoride . Acyl fluorides are highly reactive and can often succeed where other methods fail.

Q3: How do I choose between different carbodiimide coupling reagents like DCC and DIC?

A3: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common reagents for esterification.[10] The primary difference lies in the solubility of their urea byproducts. Dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in most organic solvents and precipitates out, which can be advantageous for purification in solution-phase synthesis.[10] However, for solid-phase synthesis, this precipitation can be problematic. Diisopropylurea, the byproduct of DIC, is more soluble and is therefore preferred for solid-phase applications.[10]

Q4: Can I use Fischer esterification for my sterically hindered substrates?

A4: Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is generally not effective for sterically hindered substrates, especially tertiary alcohols.[7][11] The harsh acidic conditions and high temperatures required can lead to dehydration of tertiary alcohols and other side reactions. This method works best for primary and secondary alcohols.[11]

Data & Protocols

Table 1: Recommended Coupling Reagents for Hindered Systems
Coupling Reagent/MethodActivating AgentKey Additive/CatalystTypical SubstratesKey Advantages
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC)DMAP (stoichiometric)Hindered carboxylic acids and alcohols (including tertiary)High yields for sterically demanding couplings, mild conditions.[1][3][4][5]
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP or DMAP N-oxide (catalytic)ω-Hydroxycarboxylic acidsHigh yields for medium to large lactone rings, operational simplicity, reduced epimerization.[2][12][13]
Steglich Esterification DCC or EDCDMAP (catalytic)Acid-sensitive substratesGood for substrates that cannot tolerate acidic conditions.[11]
Phosphonium Reagents PyBOP, PyAOPNon-nucleophilic base (e.g., DIPEA)Sterically hindered amino acidsHigh reactivity, low racemization.[9]
Uronium Reagents HATU, HBTU, HCTUNon-nucleophilic base (e.g., DIPEA)Difficult peptide couplingsFast reactions, high efficiency.[8][10]
Experimental Protocol: Yamaguchi Esterification of a Hindered Hydroxy Acid

This protocol provides a general procedure for the esterification of a sterically hindered carboxylic acid with a hindered alcohol.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered carboxylic acid (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.1 equiv.) in an anhydrous aprotic solvent (e.g., toluene).

  • Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 equiv.) to the solution at room temperature. Stir the mixture for 1-2 hours.

  • Alcohol Addition: In a separate flask, dissolve the sterically hindered alcohol (1.2 equiv.) and DMAP (1.2 equiv.) in anhydrous toluene.

  • Coupling Reaction: Add the alcohol/DMAP solution to the mixed anhydride solution. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low or No Product Yield cause1 Inadequate Carboxylic Acid Activation? start->cause1 cause2 Poor Alcohol Nucleophilicity? start->cause2 cause3 Unfavorable Equilibrium? start->cause3 solution1 Use Potent Methods: - Yamaguchi Esterification - Shiina Macrolactonization cause1->solution1 solution2 Enhance Nucleophilic Attack: - Add DMAP catalyst - Increase temperature cautiously - Extend reaction time cause2->solution2 solution3 Shift Equilibrium: - Ensure anhydrous conditions - Remove water byproduct cause3->solution3

Caption: A decision tree for troubleshooting low product yield.

Diagram 2: Mechanism of Yamaguchi Esterification

yamaguchi_mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Acyl-DMAP Intermediate Formation cluster_step3 Step 3: Nucleophilic Attack RCOOH R-COOH MA Mixed Anhydride RCOOH->MA + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) MA_2 Mixed Anhydride DMAP DMAP AcylDMAP Acylpyridinium Intermediate (Highly Reactive) AcylDMAP_2 Acylpyridinium Intermediate MA_2->AcylDMAP + DMAP ROH R'-OH (Hindered Alcohol) Ester Product Ester AcylDMAP_2->Ester + R'-OH

Caption: Simplified mechanism of the Yamaguchi esterification.

References

  • Yamaguchi Esterification. Organic Chemistry Portal. [Link]

  • Orban, I. (1984). Process for the preparation of sterically hindered hydroxyphenylcarboxylic acid esters. SciSpace. [Link]

  • Shiina macrolactonization. Revolvy. [Link]

  • Method for esterifying sterically hindered carboxylic acids. (1989).
  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. [Link]

  • Yamaguchi esterification. Wikipedia. [Link]

  • Preparation of sterically hindered hydroxyphenylcarboxylic acid esters. (2011).
  • Zulquranain, et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]

  • Zulquranain, et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Shiina macrolactonization. Wikipedia. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Newman, M. S., & Fones, W. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Shiina, I., Kubota, M., & Ibuka, R. (2002). A novel and efficient macrolactonization of ω-hydroxycarboxylic acids using 2-methyl-6-nitrobenzoic anhydride (MNBA). Tokyo University of Science. [Link]

  • Esters to Alcohols. Chemistry Steps. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of α-Hydroxy Acids via Dehydrogenative Cross-Coupling of a Sustainable C2 Chemical (Ethylene Glycol) with Alcohols. PubMed. [Link]

  • Modern Macrolactonization Techniques. Thieme. [Link]

  • Macrolactonization in the Total Synthesis of Natural Products. iSm2. [Link]

  • Catalytic Aerobic Cross-Dehydrogenative Coupling of Azlactones en Route to α,α-Disubstituted α‑Amino Acids. ACS Figshare. [Link]

  • Formation of Esters. OperaChem. [Link]

  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]

  • Sustainable Synthesis of α‐Hydroxycarboxylic Acids by Manganese Catalyzed Acceptorless Dehydrogenative Coupling of Ethylene Glycol and Primary Alcohols. ResearchGate. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Chemistry Portal. [Link]

  • Esterification with tertiary alcohol. Chemistry Stack Exchange. [Link]

  • Coupling reaction sometimes works, sometimes doesn't. Reddit. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Spectral Interpretation of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Structural Elucidation

For researchers and professionals in drug development, the precise structural characterization of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and interpretation of the NMR spectral data for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, a molecule with multiple stereocenters that presents a compelling case for the power of modern NMR techniques. We will delve into not just the "what" but the "why" of the spectral features, offering a robust framework for interpreting similar complex acyclic structures.

The Subject Molecule: 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

The structure of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, with its two chiral centers, immediately signals the potential for diastereomers. This structural feature is a critical consideration in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. A thorough NMR analysis is therefore not just about confirming the constitution but also about elucidating the relative stereochemistry.

Caption: Molecular structure of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid.

Part 1: Deciphering the ¹H NMR Spectrum - A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and coupling patterns. For our target molecule, we can predict the following signals.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Correlations
-COOH10-12Broad Singlet1HExchanges with D₂O
C2-OHVariableBroad Singlet1HExchanges with D₂O
C1'-OHVariableBroad Singlet1HExchanges with D₂O
H1'~3.8 - 4.2Quartet1HCOSY to H2'
H3~2.0 - 2.4Septet1HCOSY to H4 and H5
H2'~1.1 - 1.3Doublet3HCOSY to H1'
H4, H5~0.9 - 1.1Doublet6HCOSY to H3

Expertise in Action: Interpreting the Nuances

  • Acidic and Hydroxyl Protons: The carboxylic acid and hydroxyl protons will appear as broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these exchangeable protons will disappear.

  • The CH-OH Quartet (H1'): The proton on the carbon bearing the secondary alcohol (C1') is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (C2'). Its downfield shift is attributed to the deshielding effect of the adjacent oxygen atom.

  • The Isopropyl Methine (H3): The proton of the isopropyl group (H3) will be split into a septet by the six equivalent protons of the two methyl groups. This characteristic pattern is a strong indicator of an isopropyl moiety.

  • Diastereotopic Methyl Groups: The two methyl groups of the isopropyl substituent are diastereotopic due to the presence of the adjacent chiral center at C2. This means they are chemically non-equivalent and may exhibit slightly different chemical shifts, potentially appearing as two separate doublets rather than a single doublet of integration 6H. The degree of separation will depend on the solvent and the specific diastereomer.

Part 2: Unveiling the Carbon Skeleton with ¹³C NMR and DEPT

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbons in the molecule. Combining this with Distortionless Enhancement by Polarization Transfer (DEPT) experiments allows for the definitive assignment of each carbon type (C, CH, CH₂, CH₃).[4][5][6][7]

Table 2: Predicted ¹³C NMR and DEPT Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-90DEPT-135
C1 (COOH)175-185No SignalNo Signal
C2 (Quaternary C-OH)75-85No SignalNo Signal
C1' (CH-OH)65-75PositivePositive
C3 (CH)30-40PositivePositive
C2' (CH₃)15-25No SignalPositive
C4, C5 (CH₃)15-25No SignalPositive

Leveraging DEPT for Unambiguous Assignments:

  • DEPT-90: This experiment is invaluable as it only shows signals for CH carbons. In our case, C1' and C3 will appear as positive peaks.[5][6][7]

  • DEPT-135: This experiment provides more comprehensive information. CH and CH₃ carbons appear as positive signals, while CH₂ carbons (absent in our molecule) would appear as negative signals. Quaternary carbons (C1 and C2) are not observed in DEPT spectra.[4][5][6][7]

  • Identifying Quaternary Carbons: By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, the signals present in the former but absent in the latter can be confidently assigned to the quaternary carbons, C1 and C2.[4][5]

Part 3: Establishing Connectivity with 2D NMR - The Power of Correlation

For complex molecules, 1D NMR spectra can be ambiguous. Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms.

COSY: Through-Bond Proton-Proton Correlations

The Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other, typically through two or three bonds.[8][9]

Expected COSY Correlations:

  • A cross-peak between the H1' quartet and the H2' doublet, confirming the ethyl fragment attached to C2.

  • A cross-peak between the H3 septet and the H4/H5 doublet(s), confirming the isopropyl group.

Caption: Expected COSY correlations for the molecule.

HMBC: Long-Range Proton-Carbon Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the carbon skeleton by identifying correlations between protons and carbons that are two or three bonds apart.[8][10][11][12]

Key Expected HMBC Correlations:

  • From H2' (methyl protons): Correlations to C1' and C2. This is critical for connecting the hydroxyethyl group to the quaternary center.

  • From H1' (methine proton): Correlations to C2 and C2'.

  • From H4/H5 (isopropyl methyl protons): Correlations to C3 and C2. This confirms the attachment of the isopropyl group to the quaternary center.

  • From H3 (isopropyl methine proton): Correlations to C2, C4, and C5.

Caption: Key HMBC correlations for structural assembly.

Part 4: Probing Stereochemistry - The NOESY Experiment

With two chiral centers, our molecule can exist as two pairs of enantiomers (four stereoisomers in total). While NMR cannot distinguish between enantiomers in an achiral solvent, it is a powerful tool for differentiating diastereomers. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å).[13][14][15][16][17]

The relative stereochemistry at C2 and C1' can be investigated by looking for NOE correlations between the protons on these stereocenters and the adjacent groups. For example, an NOE between H1' and H3 would suggest that these protons are on the same face of the molecule, providing crucial information about the relative configuration. The presence or absence of such key correlations can help in assigning the stereochemistry, especially when compared with computational models.[18][19][20]

Comparison with Alternative Techniques

While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary information.

  • X-ray Crystallography: This technique provides the absolute stereochemistry if a suitable single crystal can be obtained. However, it is not always possible to grow high-quality crystals, and the solid-state conformation may not be representative of the solution-state conformation.[21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition. Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the connectivity of the molecule, but it does not provide the detailed stereochemical information that NMR does.

  • Chiral Chromatography: Techniques like chiral HPLC or GC can separate enantiomers and diastereomers, providing information about the stereochemical purity of a sample.[21] However, they do not provide structural information on their own.

Experimental Protocol: A Self-Validating Workflow

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts and the resolution of signals.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HMBC spectrum to determine long-range ¹H-¹³C connectivities. An optimization of the long-range coupling constant (e.g., 8 Hz) is recommended.[11]

    • Acquire an HSQC spectrum to confirm one-bond ¹H-¹³C correlations.

    • Acquire a NOESY spectrum with a suitable mixing time (e.g., 500-800 ms) to observe through-space correlations for stereochemical analysis.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H signals, and analyze the coupling patterns and correlations from the 2D spectra to build the molecular structure piece by piece.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Data Analysis H1 ¹H NMR COSY COSY H1->COSY HMBC HMBC H1->HMBC HSQC HSQC H1->HSQC C13 ¹³C NMR C13->HMBC C13->HSQC DEPT DEPT-90/135 Structure Assemble Fragments DEPT->Structure COSY->Structure HMBC->Structure HSQC->Structure NOESY NOESY Stereochem Determine Stereochemistry NOESY->Stereochem Structure->Stereochem Final Final Structure Stereochem->Final

Caption: A typical NMR workflow for structural elucidation.

Conclusion

The comprehensive interpretation of NMR spectral data for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid demonstrates the power of a multi-faceted NMR approach. By systematically analyzing 1D and 2D NMR data, it is possible to unambiguously determine the constitution and gain critical insights into the relative stereochemistry of complex acyclic molecules. This guide provides a robust framework for researchers to not only interpret their data but also to understand the underlying principles that make NMR an indispensable tool in modern drug discovery and development.

References

  • Vertex AI Search. C NMR Spectroscopy.
  • Smith, S. G., & Goodman, J. M. (2009). Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. [Link]

  • Fiveable. (2025, August 15). NOESY Definition - Organic Chemistry Key Term.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Smith, S. G., & Goodman, J. M. (2010). Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability. The Journal of Organic Chemistry, 75(18), 6296–6305. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • Unknown. DEPT 13 C-NMR Spectra.
  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • Unknown. 13 Carbon NMR.
  • ResearchGate. (n.d.). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation | Request PDF. [Link]

  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. [Link]

  • PubChem. (n.d.). (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • UCSB Chem and Biochem NMR Facility. (n.d.). NOESY: Cross-Correlation Through Space. [Link]

  • The Royal Society of Chemistry. (n.d.). 4.
  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

  • Unknown. Solutions to: Problems for Organic Structure Analysis Professor Marcel Jaspars.
  • PMC. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0239121). [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • Unknown.
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Unknown. Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing periphe.

Sources

A Senior Application Scientist's Guide to Differentiating Viridifloric Acid and Trachelanthic Acid Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Stereoisomers

In the realm of pharmaceutical development and natural product analysis, the precise identification of stereoisomers is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. Viridifloric acid and trachelanthic acid, both necic acid components of certain pyrrolizidine alkaloids, represent a classic analytical challenge. These compounds are diastereomers, possessing the same molecular formula (C₇H₁₄O₄) and mass (162.18 g/mol ), but differing in the three-dimensional arrangement of their atoms.[1][2] Specifically, they are epimers at the C2 position, with trachelanthic acid having an erythro configuration and viridifloric acid a threo configuration of their hydroxyl groups.[3]

This subtle stereochemical difference does not alter the overall mass, making them indistinguishable by standard single-stage mass spectrometry (MS). While chromatographic techniques like UHPLC can often achieve baseline separation, co-elution or the need for orthogonal confirmation necessitates a robust mass spectrometric method for unambiguous differentiation.[4][5] This guide provides a detailed methodology for distinguishing viridifloric acid from trachelanthic acid using tandem mass spectrometry (MS/MS), focusing on the causal relationships between stereochemistry and fragmentation behavior.

The Principle: From Stereochemistry to Spectral Difference

The differentiation of diastereomers by tandem mass spectrometry hinges on the principle that their different spatial arrangements can lead to distinct fragmentation pathways or kinetics upon collisional activation.[6][7] While they may produce the same set of fragment ions, the relative energies required to form these fragments can differ. This results in measurable variations in the relative abundances (intensities) of specific product ions in their MS/MS spectra.

The core hypothesis for this method is that the relative orientation of the two hydroxyl groups and the isopropyl group in viridifloric (threo) and trachelanthic (erythro) acid will influence the stability of the transition states during collision-induced dissociation (CID). This can favor certain fragmentation channels, such as specific water loss or carbon-carbon bond cleavages, in one isomer over the other, creating a unique "fragmentation fingerprint."

Experimental Workflow for Differentiation

This section details a self-validating protocol for differentiating the two target acids. The workflow is designed to first establish the characteristic fragmentation patterns of each isomer using certified reference standards and then apply this knowledge to unknown samples.

G cluster_0 Part 1: Method Development (Reference Standards) cluster_1 Part 2: Sample Analysis prep 1. Standard Preparation - Dissolve Viridifloric Acid - Dissolve Trachelanthic Acid (e.g., 10 µg/mL in 50:50 ACN:H₂O) infusion 2. Direct Infusion / LC Injection - Introduce sample into ESI source prep->infusion ms1 3. MS1 Full Scan - Confirm [M-H]⁻ ion at m/z 161.08 infusion->ms1 ms2 4. MS/MS Product Ion Scan - Isolate m/z 161.08 - Apply stepped collision energies (e.g., 10-40 eV) ms1->ms2 analysis_dev 5. Spectral Analysis - Identify key fragments - Determine diagnostic ion ratios ms2->analysis_dev data_comp 8. Data Comparison - Compare sample's ion ratios to reference standards analysis_dev->data_comp Established Diagnostic Ratios sample_prep 6. Unknown Sample Preparation - Extract and dilute sample lc_msms 7. LC-MS/MS Analysis - Run sample using the developed method sample_prep->lc_msms lc_msms->data_comp identification 9. Identification - Assign identity based on the diagnostic ratio data_comp->identification

Caption: Experimental workflow for MS/MS differentiation.

Detailed Protocol

1. Materials and Reagents:

  • Viridifloric Acid Certified Reference Material (CRM)

  • Trachelanthic Acid Certified Reference Material (CRM)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (for positive mode, if necessary) or Ammonium Hydroxide (for negative mode)

  • Calibrated Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) with ESI source

2. Standard Preparation:

  • Prepare individual stock solutions of viridifloric acid and trachelanthic acid at 1 mg/mL in methanol.

  • From the stock solutions, prepare working standards at a concentration of 10 µg/mL in a 50:50 acetonitrile:water mixture. This concentration is suitable for direct infusion or injection into an LC-MS/MS system.

3. Mass Spectrometer Configuration (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative. Carboxylic acids readily lose a proton to form a stable [M-H]⁻ ion.

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas (N₂) Flow: 600-800 L/hr

  • Desolvation Temperature: 350-450 °C

4. Data Acquisition:

  • MS1 Full Scan:

    • Acquire data from m/z 50-200 to confirm the presence of the deprotonated molecular ion [M-H]⁻ at m/z 161.08.

  • MS/MS Product Ion Scan (PIS):

    • Precursor Ion: Isolate the [M-H]⁻ ion at m/z 161.08 using the quadrupole.

    • Collision Gas: Argon.

    • Collision Energy (CE): This is the most critical parameter. Perform a collision energy ramp experiment from 10 to 40 eV on each individual standard. This will reveal which energy provides the most significant and reproducible difference in fragment ion intensities.

    • Data Analysis: Identify key fragment ions and calculate the ratio of their intensities for each isomer at the optimal collision energy.

Expected Fragmentation Patterns and Differentiating Ions

Upon collision-induced dissociation, the precursor ion at m/z 161.08 is expected to undergo several fragmentation reactions, including dehydration, decarboxylation, and C-C bond cleavages. The stereochemical differences between the two isomers will likely manifest as different relative abundances of these product ions.

G cluster_main Proposed Fragmentation of [M-H]⁻ (m/z 161.08) cluster_frags parent C₇H₁₃O₄⁻ (m/z 161.08) frag1 Loss of H₂O [C₇H₁₁O₃]⁻ m/z 143.07 parent->frag1 - H₂O frag2 Loss of CO₂ [C₆H₁₃O₂]⁻ m/z 117.09 parent->frag2 - CO₂ frag3 Loss of C₃H₇• (isopropyl radical) [C₄H₆O₄]⁻ m/z 118.03 parent->frag3 - C₃H₇• frag4 Loss of H₂O + CO₂ [C₆H₁₁O]⁻ m/z 99.08 frag1->frag4 - CO₂

Caption: Key fragmentation pathways for viridifloric/trachelanthic acid.

While both isomers will likely exhibit these fragments, the key to differentiation lies in the intensity ratios. Due to the erythro configuration in trachelanthic acid, the hydroxyl groups are on the same side, which may facilitate a more concerted water loss, potentially leading to a more abundant m/z 143.07 ion compared to the threo configuration of viridifloric acid.

Data Summary for Differentiation

The following table summarizes the key ions to monitor and the anticipated differences in their relative abundances. The exact ratios must be determined experimentally using reference standards.

Precursor Ion (m/z)Product Ion (m/z)Proposed IdentityExpected Relative Abundance DifferenceDiagnostic Utility
161.08143.07[M-H-H₂O]⁻Potentially higher in Trachelanthic Acid★★★☆☆
161.08117.09[M-H-CO₂]⁻Potentially higher in Viridifloric Acid★★★★☆
161.0899.08[M-H-H₂O-CO₂]⁻Variable, dependent on precursor stability★★☆☆☆

The Diagnostic Ratio: The most reliable method for identification is to use a ratio of two prominent fragment ions. For example, calculating the ratio of Intensity(m/z 117.09) / Intensity(m/z 143.07) . This ratio should be consistently and reproducibly different between the two isomers, providing a robust metric for identification.

  • For Viridifloric Acid: Expect a HIGHER diagnostic ratio.

  • For Trachelanthic Acid: Expect a LOWER diagnostic ratio.

Conclusion and Best Practices

Differentiating diastereomers like viridifloric and trachelanthic acid by mass spectrometry is a nuanced but achievable task. It requires moving beyond simple mass identification and leveraging the subtle, stereochemistry-driven differences in fragmentation energetics. By carefully optimizing collision energy in a tandem mass spectrometry experiment and establishing a diagnostic ratio of key fragment ions from certified reference standards, researchers can create a reliable and robust method for their unambiguous identification. This approach provides an essential orthogonal confirmation to chromatographic separation and is indispensable for rigorous quality control and characterization in drug development and natural product analysis.

References

  • Chen, S. et al. (2023). UGT76F1 glycosylates an isomer of the C7‐necic acid component of pyrrolizidine alkaloids in Arabidopsis thaliana. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Viridifloric acid. PubChem Compound Summary for CID 159814. Retrieved February 26, 2026, from [Link].

  • Danikiewicz, W. et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of the American Society for Mass Spectrometry, 24(3), 425-434. Available at: [Link]

  • Global Substance Registration System (GSRS) (n.d.). VIRIDIFLORIC ACID, (+/-)-. Retrieved February 26, 2026, from [Link]

  • Li, M. et al. (2019). Differentiation and Quantification of Diastereomeric Pairs of Glycosphingolipids using Gas-phase Ion Chemistry. Analytical Chemistry, 91(21), 13836-13843. Available at: [Link]

  • Global Substance Registration System (GSRS) (n.d.). TRACHELANTHIC ACID. Retrieved February 26, 2026, from [Link]

  • Fletcher, M. et al. (2020). Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. Molecules, 25(1), 1. Available at: [Link]

  • Avula, B. et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 5-16. Available at: [Link]

  • Wang, Z. et al. (2024). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 13(7), 1044. Available at: [Link]

Sources

A Comparative Guide to Synthetic vs. Natural 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers and professionals in drug development, the choice between sourcing a chiral molecule from natural origins versus chemical synthesis is a critical decision with far-reaching implications for experimental outcomes, scalability, and regulatory pathways. This guide provides a comprehensive comparison of natural and synthetic 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, a molecule with intriguing biological potential. We will delve into the nuances of stereochemistry, impurity profiles, and biological activity, supported by actionable experimental protocols and data.

Introduction to 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic Acid

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, also known as (-)-Viridifloric acid, is a fascinating natural product.[1] Its structure is characterized by two chiral centers, leading to the possibility of four distinct stereoisomers. This stereochemical complexity is at the heart of the comparison between its natural and synthetic forms. In nature, organisms often produce a single, specific stereoisomer due to the high stereoselectivity of enzymatic reactions.[2] In contrast, chemical synthesis can yield a mixture of stereoisomers unless sophisticated asymmetric synthesis or chiral resolution techniques are employed.[3] The biological activity of chiral molecules is often highly dependent on their three-dimensional structure, with different stereoisomers potentially exhibiting varied or even opposing physiological effects.[4][5]

Natural Occurrence and Extraction

(-)-Viridifloric acid, the naturally occurring stereoisomer, has been identified in various plant species. The extraction process from these botanical sources typically involves solvent extraction followed by chromatographic purification. While this method yields the biologically relevant stereoisomer, the concentration in the plant material can be low, making large-scale extraction challenging and costly. Furthermore, the purity of the final product can be influenced by the presence of other structurally related natural compounds.

Chemical Synthesis Routes

The chemical synthesis of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid offers a more controlled and scalable alternative to natural extraction. However, controlling the stereochemistry at both chiral centers is a significant challenge.

Common Synthetic Approaches:

  • Asymmetric Synthesis: This is the most elegant approach, aiming to create a single desired stereoisomer directly. This often involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction.[6]

  • Racemic Synthesis followed by Chiral Resolution: A more classical approach involves the synthesis of a mixture of stereoisomers (a racemic or diastereomeric mixture), followed by separation of the desired stereoisomer. Diastereomeric salt crystallization is a common resolution technique for chiral acids.[6]

The choice of synthetic route has a direct impact on the final product's stereochemical purity and overall yield.

Head-to-Head Comparison: Synthetic vs. Natural

The decision to use synthetic or natural 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid should be based on a careful evaluation of several key parameters.

FeatureNatural SourceSynthetic RouteCausality and Field-Proven Insights
Stereochemical Purity Typically a single stereoisomer (e.g., (2S, 1'S))Can range from a single stereoisomer to a mixture of all four, depending on the synthetic strategy.Enzymatic reactions in nature are highly specific, while chemical reactions often require chiral catalysts or auxiliaries to achieve high enantioselectivity.[6] For biological assays, using a single, known stereoisomer is crucial to avoid confounding results from other isomers.[4]
Impurity Profile May contain other related natural products.Impurities are typically residual reagents, solvents, or synthetic byproducts.The impurity profile of synthetic compounds is often better characterized and more consistent from batch to batch, which is a significant advantage for pharmaceutical development.
Scalability Often limited by the availability of the natural source and extraction efficiency.Highly scalable, offering a consistent supply for large-scale studies and commercial production.Biocatalytic routes, which use enzymes or whole-cell systems, can offer a scalable and green alternative to purely chemical synthesis.[6]
Cost-Effectiveness Can be expensive for large quantities due to extraction and purification challenges.Generally more cost-effective at scale, although the initial development of an efficient asymmetric synthesis can be resource-intensive.The cost of chiral catalysts or resolution agents is a major factor in the overall cost of synthetic chiral molecules.
Biological Activity The activity of the pure, natural stereoisomer.The observed activity will depend on the stereoisomeric composition. A racemic mixture may show lower potency or different effects compared to a single enantiomer.It is well-established that different enantiomers of a drug can have different pharmacological and toxicological profiles.[5] For example, (S)-(+)-naproxen is an anti-inflammatory agent, while its (R)-(-)-enantiomer is a liver toxin.[4]

Experimental Protocols

To empower researchers in their evaluation, we provide the following validated experimental protocols.

Protocol for Chiral HPLC Analysis

This protocol allows for the separation and quantification of the different stereoisomers of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile phase: A mixture of hexane/isopropanol/trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column.

  • Sample of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid (synthetic or natural).

  • Reference standards for the individual stereoisomers, if available.

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or equivalent).

    • Mobile Phase: e.g., Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 25 °C.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis: Record the chromatogram. The different stereoisomers will appear as separate peaks. Calculate the percentage of each stereoisomer based on the peak area.

Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay evaluates the potential anti-inflammatory activity of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS).

  • Griess Reagent.

  • Samples of natural and synthetic 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid.

  • A known anti-inflammatory drug as a positive control (e.g., Dexamethasone).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds (natural and synthetic) and the positive control for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compounds compared to the LPS-stimulated control.

Visualizing Workflows and Decision-Making

To further clarify the concepts discussed, the following diagrams illustrate a typical synthetic workflow and a logical decision-making process.

synthetic_workflow start Starting Materials racemic_synthesis Racemic Synthesis of Stereoisomer Mixture start->racemic_synthesis asymmetric_synthesis Asymmetric Synthesis start->asymmetric_synthesis resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) racemic_synthesis->resolution isolated_isomer Isolated Desired Stereoisomer resolution->isolated_isomer purification Purification isolated_isomer->purification single_isomer Direct Synthesis of Single Stereoisomer asymmetric_synthesis->single_isomer single_isomer->purification final_product Final Pure Compound purification->final_product

Caption: Synthetic strategies for obtaining a single stereoisomer.

decision_tree question1 Need for High Stereochemical Purity? yes1 Yes question1->yes1 no1 No question1->no1 question2 Large Quantity Needed? yes1->question2 natural Consider Natural Source no1->natural yes2 Yes question2->yes2 no2 No question2->no2 synthetic Choose Synthetic Route yes2->synthetic no2->natural

Caption: Decision tree for selecting between natural and synthetic sources.

Conclusion

The choice between synthetic and natural 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is not a simple one and depends heavily on the specific research application. For initial biological screening where the exact active stereoisomer is unknown, a natural extract might be a starting point. However, for rigorous pharmacological studies, drug development, and large-scale applications, a well-characterized, stereochemically pure synthetic compound is indispensable. The ability to control and verify the stereochemistry and impurity profile of a synthetic product provides a level of quality and consistency that is often difficult to achieve with natural extracts. Researchers are encouraged to use the analytical and biological protocols provided in this guide to make an informed decision based on empirical data.

References

  • Benchchem. An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid.
  • Benchchem. A Comparative Guide to the Biological Activity of 2-Hydroxy-2-methylbutanoic Acid and Its Structural Analogs.
  • PubChem. (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid.
  • Benchchem. Technical Support Center: Scaling Up Production of (S)-2-Hydroxy-3-methylbutanoic Acid.
  • MDPI. Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. [Link]

  • SlidePlayer. Stereochemistry and biological activity of drugs. [Link]

  • ResearchGate. Effects of Stereoisomers on Drug Activity. [Link]

Sources

A Senior Scientist’s Guide to Selecting and Qualifying Reference Standards for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Impurity Standard

In pharmaceutical development, the adage "you can only measure what you know" holds profound significance. The accurate quantification of impurities is not merely an analytical exercise; it is a cornerstone of drug safety and regulatory compliance. One such critical impurity that can arise during the synthesis of novel antiviral agents—let us call our fictional active pharmaceutical ingredient (API) "Fictovalir"—is 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid (HHMBA). As a potential process-related impurity or degradant, its presence must be strictly controlled within limits defined by international guidelines.[1]

This guide provides an in-depth comparison of reference standards for HHMBA, offering researchers, analytical scientists, and quality control professionals a framework for selecting and implementing the most appropriate standard for their needs. We will move beyond a simple catalog of products to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system for robust and defensible analytical data.

Chapter 1: Deconstructing the 'Reference Standard'—A Quality Framework

Before comparing commercial options, we must establish the fundamental attributes that define a reliable reference standard. The quality of your standard directly dictates the quality of your results. A reference standard is not just a bottle of chemical; it is a holistic product comprising the physical material and its associated data, documentation, and certified values.

Key classifications include:

  • Primary Standards: These are of the highest purity and are characterized extensively without reference to another standard. They are often established by national metrology institutes or pharmacopeias like the USP.[2][3]

  • Secondary Standards (or Working Standards): These are characterized by comparison to a primary standard. They are used for routine laboratory work to conserve the more expensive primary standard.

  • Certified Reference Material (CRM): A CRM is a standard produced by a technically competent organization, often accredited to ISO 17034 , which provides a certificate containing the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[4][5][6][7]

The trustworthiness of any standard is built upon its Certificate of Analysis (CoA) . This document is not a mere formality; it is the standard's pedigree. A comprehensive CoA must include identity confirmation (e.g., by NMR, MS), purity assessment (e.g., by chromatography, qNMR), and a statement of the assigned value with its uncertainty.

Chapter 2: Comparative Analysis of HHMBA Reference Standards

For a critical impurity like HHMBA, several grades of reference material may be available. The choice depends on the application: a highly characterized CRM is essential for validating a new analytical method, while a well-qualified secondary standard may suffice for routine release testing.

Below is a comparative summary of typical HHMBA reference standards available from leading suppliers.

AttributeSupplier A (Pharmacopeial Grade) Supplier B (CRM Provider) Supplier C (Chemical Catalog)
Grade USP Reference StandardCertified Reference Material (ISO 17034 Accredited)Analytical Standard (>98%)
Intended Use Official compendial testing, Primary standard for qualifying secondary standards.[2]Method validation, Instrument calibration, Assay value assignment.[8]Research, Peak identification, Method development.
Purity (Assay) Labeled potency value (e.g., 99.8% as-is). Value is official.99.92% ± 0.08% (Expanded uncertainty, k=2).>98% (by HPLC peak area)
Characterization Extensive testing per USP General Chapter <11>.[3] Includes NMR, MS, IR, HPLC, TGA, Elemental Analysis.Fully characterized per ISO 17034.[5][6] Includes qNMR for assay, HPLC for purity, Karl Fischer for water.HPLC, NMR, and MS for identity confirmation.
Documentation Official USP Certificate.ISO 17034 compliant Certificate of Analysis with uncertainty budget.Basic Certificate of Analysis with spectra.
Traceability Metrological traceability established by USP.[2]SI-traceable value via qNMR.[9]Not formally established.

Scientist's Insight: For a drug in late-stage development, regulatory bodies would expect methods to be validated using a standard from Supplier A or B. The CRM from Supplier B provides a stated uncertainty, which is crucial for calculating the uncertainty of your own in-house measurements. The standard from Supplier C is cost-effective and perfectly suitable for early-stage development, such as initial impurity identification and tracking.

Chapter 3: Essential Protocols for Standard Verification and Use

Upon receiving a new reference standard, it is incumbent upon the user to perform a verification to ensure its identity and suitability. Furthermore, its use in quantitative analysis must follow a robust, validated protocol.

Logical Workflow for Reference Standard Implementation

The following diagram illustrates the lifecycle of a reference standard within a regulated laboratory environment, from receipt to routine use.

G cluster_0 Phase 1: Receiving & Qualification cluster_1 Phase 2: Preparation & Use cluster_2 Phase 3: Lifecycle Management A Receive Standard B Review CoA & Documentation A->B C Qualitative Identity Test (e.g., FTIR, HPLC RRT) B->C D Assign Internal Lot # & Log into LIMS C->D E Prepare Stock Solution (Gravimetric) D->E F Prepare Working Standards (Volumetric Dilution) E->F G System Suitability Testing (SST) F->G H Routine Sample Analysis G->H I Periodic Stability Testing H->I J Monitor Expiry/Re-test Date I->J K Proper Disposal J->K

Caption: Workflow for reference standard management.

Protocol 3.1: HHMBA Purity Assessment by HPLC-UV

Causality: This reversed-phase HPLC method is designed to provide high resolution between the main HHMBA peak and any potential related impurities. The mobile phase pH is buffered to ~3.0 to ensure the carboxylic acid moiety of HHMBA is fully protonated, leading to consistent retention and sharp peak shape. A gradient elution is employed to ensure that any late-eluting, more hydrophobic impurities are cleared from the column.

Methodology:

  • Instrumentation: HPLC system with UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~10 mg of the HHMBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5.

Protocol 3.2: Assay Determination by Quantitative NMR (qNMR)

Causality: qNMR is a primary ratio method that allows for the direct determination of a compound's purity without needing a reference standard of the analyte itself.[10][11] The signal integral is directly proportional to the number of nuclei.[9] By comparing the integral of a unique HHMBA proton signal to that of a highly pure, stable internal standard with a known concentration, we can calculate the absolute purity of the HHMBA material. Maleic acid is chosen here as an internal standard because its sharp singlet in the vinyl region (~6.3 ppm) is unlikely to overlap with signals from HHMBA.

Methodology:

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Certified Maleic Acid (CRM grade).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation: a. Accurately weigh ~15 mg of the HHMBA reference standard into a vial. b. Accurately weigh ~10 mg of the Maleic Acid IS into the same vial. c. Dissolve the contents in ~0.7 mL of DMSO-d6.

  • Data Acquisition: a. Acquire a proton NMR spectrum. b. Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for full magnetization recovery, a critical step for accurate integration.

  • Data Processing: a. Apply phase and baseline correction. b. Integrate the well-resolved singlet from the Maleic Acid IS (2 protons). c. Integrate a well-resolved, unique signal from HHMBA (e.g., the quartet of the CH proton next to the methyl group).

  • Calculation: The purity is calculated using the formula provided in established qNMR literature.[12]

Chapter 4: Trustworthiness and Regulatory Context

The selection and proper use of reference standards are scrutinized during regulatory submissions. Adherence to guidelines from the International Council for Harmonisation (ICH) is mandatory.

  • ICH Q3A(R2) deals with impurities in new drug substances.[1][13][14] It establishes thresholds for reporting, identification, and qualification of impurities. Having a qualified reference standard is essential for identifying and quantifying impurities to these required levels.

  • ICH Q2(R1) outlines the validation of analytical procedures. Any method used for quantifying impurities like HHMBA must be fully validated for specificity, linearity, range, accuracy, and precision, all of which rely on a high-quality reference standard.

Hierarchy of Reference Standard Qualification

The following diagram illustrates the metrological traceability chain, which is fundamental to ensuring the validity of analytical results submitted to regulatory agencies.

G A SI Units (e.g., mole, kilogram) B Primary Standard / CRM (e.g., from NIST, USP, or ISO 17034 RMP) Characterized by primary methods like qNMR A->B Traceability C In-house Secondary Standard (Working Standard) B->C Qualification/ Calibration D Routine Analytical Result (e.g., Batch Release Assay) C->D Daily Use

Caption: Traceability pyramid for reference standards.

Conclusion

The selection of a reference standard for an impurity such as 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is a decision with significant scientific and regulatory implications. It is not about choosing the most expensive option, but the most appropriate one for the task at hand. For early-stage development, a well-characterized standard from a reputable chemical supplier may be sufficient. However, for pivotal clinical trials, method validation, and commercial quality control, a pharmacopeial primary standard or an ISO 17034-accredited CRM is indispensable. By implementing rigorous internal qualification protocols and leveraging these high-quality standards, scientists can ensure their data is accurate, reproducible, and, above all, trustworthy.

References

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO. [Link]

  • United States Pharmacopeia. General Chapter <11> USP REFERENCE STANDARDS. USP. [Link]

  • ANAB. (2024). What Is ISO 17034? The ANSI Blog. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Malz, F., & H. Wawer, H. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products. [Link]

  • PubChem. (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

Sources

A Comparative Toxicological Guide: Free Necic Acids Versus Esterified Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: The Chemistry of Toxicity

Pyrrolizidine alkaloids are a large class of natural toxins produced by thousands of plant species worldwide, posing a significant risk to livestock and human health through contaminated food and herbal medicines.[6][7][8] The chemical structure of a PA consists of a necine base (a pyrrolizidine ring) esterified with one or more necic acids.[9][10][11][12]

  • Esterified Pyrrolizidine Alkaloid: The complete molecule, comprising the necine base linked to necic acid(s) via an ester bond.

  • Necine Base: The core pyrrolizidine amino alcohol structure. The presence of a double bond at the 1,2-position is a critical feature for toxicity.[3][13]

  • Necic Acid: Aliphatic carboxylic acids that form the ester portion of the alkaloid.[13]

The central question for toxicologists and drug development professionals is whether the toxicity resides in the entire esterified molecule or can be attributed to its individual components. As this guide will demonstrate, the ester linkage is the lynchpin of PA toxicity; its cleavage renders the components largely inert.

The Decisive Role of Metabolism: Activation vs. Detoxification

The toxicity of PAs is almost entirely dependent on their biotransformation in the liver.[3][6] The metabolic fate of the esterified PA determines whether a toxic or non-toxic pathway is followed.

Toxic Pathway: Metabolic Activation Hepatotoxic PAs are not directly toxic. They require metabolic activation by hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans, to exert their toxic effects.[1][9][14][15] This process converts the parent PA into highly reactive electrophilic pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1][2] These DHPAs are potent alkylating agents that can covalently bind to cellular proteins and DNA, forming adducts that lead to cytotoxicity, genotoxicity, and, ultimately, carcinogenicity.[1][2][16]

Detoxification Pathways The body has two primary detoxification routes for PAs:

  • Hydrolysis: Carboxylesterases can cleave the ester bond of the PA. This hydrolysis releases the necine base and the free necic acid(s).[4][5] Both of these hydrolysis products are considered non-toxic and are polar enough to be readily excreted in the urine.[4][9]

  • Glutathione Conjugation: The reactive DHPAs can be conjugated with glutathione (GSH), a major cellular antioxidant.[15][17][18] This conjugation, regarded as a detoxification pathway, forms a more water-soluble and less toxic product that can be eliminated from the body.[15][19] Depletion of hepatic GSH can therefore enhance PA toxicity by allowing more DHPAs to bind to cellular macromolecules.[20][21]

The following diagram illustrates these competing metabolic pathways.

PA Metabolism cluster_0 Metabolic Pathways of Esterified Pyrrolizidine Alkaloids cluster_1 Activation (Toxicity) cluster_2 Detoxification PA Esterified Pyrrolizidine Alkaloid (PA) DHPA Reactive Pyrrolic Esters (DHPAs) PA->DHPA CYP450 Oxidation (e.g., CYP3A4) Necine Free Necine Base PA->Necine Esterase Hydrolysis NecicAcid Free Necic Acid PA->NecicAcid Esterase Hydrolysis Adducts Protein & DNA Adducts DHPA->Adducts Alkylation GSH_Conj GSH-Conjugate DHPA->GSH_Conj GSH Conjugation Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity Excretion Excretion Necine->Excretion NecicAcid->Excretion GSH_Conj->Excretion

Caption: Metabolic activation and detoxification pathways of pyrrolizidine alkaloids.

Comparative Toxicity Profile

FeatureEsterified Pyrrolizidine Alkaloids (Unsaturated)Free Necic Acids
Primary Toxic Effect Hepatotoxicity, specifically hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[6][13]Generally considered non-toxic.[4][5][9]
Mechanism of Action Requires metabolic activation to reactive pyrrolic esters (DHPAs), which are electrophilic alkylating agents.[1][3]As hydrolysis products, they do not undergo metabolic activation to reactive species.
Genotoxicity Mutagenic and carcinogenic in animal models due to the formation of DHP-DNA adducts.[2][6][7][16]Not considered genotoxic.
Cellular Targets Binds covalently to cellular proteins and DNA, causing cellular dysfunction, necrosis, and mutation.[1][2][7]Readily conjugated and excreted without significant interaction with cellular macromolecules.[4][9]
Metabolic Fate Metabolized by CYP450s to toxic pyrroles or hydrolyzed/conjugated for detoxification.Excreted in the urine, often after conjugation to become more water-soluble.[4][9]

Experimental Evidence & Methodologies

The differential toxicity between esterified PAs and free necic acids is substantiated by numerous in vitro and in vivo studies. The choice of experimental model is critical; for PAs, systems must possess metabolic competency to simulate the necessary bioactivation that occurs in the liver.

In Vitro Cytotoxicity Assessment

Causality Behind Experimental Choice: Human liver-derived cell lines, such as HepG2 or the more metabolically competent HepaRG cells, are frequently used.[22] This is because the liver is the primary site of PA metabolism, and these cells express the CYP enzymes necessary for bioactivation.[22] Recently, engineered cell lines like TK6 cells expressing specific human CYPs (e.g., CYP3A4) have provided more precise tools to dissect the metabolic pathways.[23]

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate metabolically competent hepatic cells (e.g., HepaRG) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., an esterified PA like Lasiocarpine, and its corresponding free necic acid) in a suitable solvent (e.g., DMSO). Create a serial dilution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

The following diagram illustrates this experimental workflow.

MTT Assay Workflow start Start seed 1. Seed Hepatic Cells in 96-well Plate start->seed adhere 2. Incubate Overnight (Cell Adhesion) seed->adhere treat 3. Treat Cells with Esterified PA vs. Free Necic Acid (Serial Dilutions) adhere->treat incubate 4. Incubate for 24-72h (Compound Exposure) treat->incubate add_mtt 5. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 6. Solubilize Formazan Crystals with DMSO add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze end_node End analyze->end_node

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Genotoxicity Assessment

To confirm that toxicity is linked to DNA damage, specific assays are employed:

  • Comet Assay: Detects DNA strand breaks in individual cells.

  • γH2AX Assay: An immunocytochemical method that detects the phosphorylation of the histone H2AX, a sensitive marker for DNA double-strand breaks.[25] Studies using the γH2AX assay in HepaRG cells have been instrumental in ranking the genotoxic potency of different PAs.[25]

  • Micronucleus Test: Identifies chromosomal damage by scoring for small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division.[23]

Quantitative Data Summary

The results from in vitro cytotoxicity assays consistently demonstrate that esterified PAs with an unsaturated necine base are cytotoxic, while their saturated counterparts and hydrolysis products are not.

Table 1: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in Hepatic Cell Lines

Pyrrolizidine AlkaloidTypeCell LineAssayCytotoxic Endpoint (IC₂₀ / IC₅₀)Reference
ClivorineOtonecine-type (Unsaturated)HepG2MTTIC₂₀ = 0.013 mM[26]
RetrorsineRetronecine-type (Unsaturated)HepG2MTTIC₂₀ = 0.27 mM[26]
LasiocarpineRetronecine-type (Unsaturated)CRL-2118ViabilityMost cytotoxic of group[27]
RiddelliineRetronecine-type (Unsaturated)CRL-2118ViabilityLess cytotoxic than Lasiocarpine[27]
PlatyphyllinePlatynecine-type (Saturated)HepG2MTTIC₂₀ = 0.85 mM (Significantly less toxic)[26]
Riddelliine N-oxideN-oxideCRL-2118ViabilityNot significantly cytotoxic[27]

Note: Lower IC₂₀/IC₅₀ values indicate higher cytotoxicity. Data consistently shows that unsaturated PAs are significantly more toxic than saturated PAs or their N-oxides. Free necic acids are not typically tested in these comparative assays as they are presumed to be non-toxic upon hydrolysis.

Conclusion

The evidence is unequivocal: the toxicity associated with pyrrolizidine alkaloids is a property of the intact, esterified molecule and is contingent upon its metabolic activation. The ester bond is a critical structural feature that, when cleaved through hydrolysis, yields non-toxic metabolites, namely the free necine base and free necic acids. While the esterified PA is a pro-toxin, the free necic acid is simply a benign hydrolysis product. This fundamental distinction is paramount for researchers in toxicology and drug development, as it directs safety assessments to focus on the metabolic fate of the parent ester and underscores that the isolated necic acid moieties do not carry the same toxicological risk.

References

  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]

  • Lin, G., Wang, J. Y., Li, N., Li, M., Gao, H., Ji, Y., Zhang, F., Wang, H., Ye, L., & Zhu, L. (2017). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins, 9(10), 313. [Link]

  • Xia, Q., Zhao, Y., Von Tungeln, L. S., & Fu, P. P. (2014). Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. Chemical Research in Toxicology, 27(6), 947-958. [Link]

  • Food Standards Australia New Zealand. (2001). PYRROLIZIDINE ALKALOIDS IN FOOD - A Toxicological Review and Risk Assessment. Technical Report Series No. 2. [Link]

  • Li, N., Xia, Q., Ruan, J., & Fu, P. P. (2011). Hepatotoxicity and Tumorigenicity Induced by Metabolic Activation of Pyrrolizidine Alkaloids in Herbs. Current Drug Metabolism, 12(9), 823-834. [Link]

  • Xia, Q., He, X., Yin, J. J., & Fu, P. P. (2014). Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes. Journal of Environmental Science and Health, Part C, 32(4), 369-388. [Link]

  • Fu, P. P., Xia, Q., & He, X. (2016). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. Chemical Research in Toxicology, 29(11), 1783-1794. [Link]

  • Zhang, Y., Zhang, Y., & Zhang, Y. (2024). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods. Foods, 13(4), 548. [Link]

  • Gottschalk, C., Rychlik, M., & Gareis, M. (2014). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Food and Chemical Toxicology, 74, 230-238. [Link]

  • Stegelmeier, B. L., Edgar, J. A., Colegate, S. M., Gardner, D. R., Schoch, T. K., Coulombe, R. A., & Molyneux, R. J. (2011). Pyrrolizidine alkaloid plants, metabolism and toxicity. Journal of Natural Toxins, 9(1), 95-116. [Link]

  • Lafranconi, W. M., Ohkuma, S., & Huxtable, R. J. (1985). Relationship between glutathione concentration and metabolism of the pyrrolizidine alkaloid, monocrotaline, in the isolated, perfused liver. Toxicology and Applied Pharmacology, 80(1), 167-175. [Link]

  • Li, Y., Ji, L., & Lin, G. (2013). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Journal of Ethnopharmacology, 150(2), 525-533. [Link]

  • Allemang, A., Bruns, F., & Schrenk, D. (2019). Determination of genotoxic potencies of pyrrolizidine alkaloids in HepaRG cells using the γH2AX assay. Archives of Toxicology, 93(10), 2883-2895. [Link]

  • Lu, Y., Ma, J., & Lin, G. (2019). The key role of gut-liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity. Archives of Toxicology, 93(1), 1-5. [Link]

  • World Health Organization. (1988). Pyrrolizidine alkaloids (EHC 80, 1988). INCHEM. [Link]

  • Yan, C. C., Li, L., & Wang, Z. T. (2016). Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. Toxins, 8(3), 64. [Link]

  • Ide, T., & Ono, K. (1980). Comparative metabolism of free and esterified fatty acids by the perfused rat heart and rat cardiac myocytes. European Journal of Biochemistry, 106(2), 589-598. [Link]

  • da Silva, J., de Andrade, H. H. R., & Lehmann, M. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. [Link]

  • Kellerman, T. S., Naudé, T. W., & van der Lugt, J. J. (2005). 1.1 Pyrrolizidine alkaloids. Plant Poisonings and Mycotoxicoses of Livestock in Southern Africa. [Link]

  • Geburek, F., These, A., & Schaudien, D. (2020). In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. Archives of Toxicology, 94(10), 3465-3482. [Link]

  • Lafranconi, W. M., Ohkuma, S., & Huxtable, R. J. (1985). Relationship Between Glutathione Concentration and Metabolism of the Pyrrolizidine Alkaloid, Monocrotaline, in the Isolated, Perfused Liver. ResearchGate. [Link]

  • Stegelmeier, B. L., Colegate, S. M., Gardner, D. R., & Panter, K. E. (2015). An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides. Toxicon, 98, 45-51. [Link]

  • Mei, N., Li, X., He, X., Chen, S., Guo, X., Bryant, M., Guo, L., Manjanatha, M., Zhou, T., & Witt, K. (2021). Evaluation of Pyrrolizidine Alkaloid-Induced Genotoxicity Using Metabolically Competent TK6 Cell Lines. FDA. [Link]

  • Chen, T., & Mei, N. (2010). Genotoxicity of pyrrolizidine alkaloids. Journal of Applied Toxicology, 30(3), 183-196. [Link]

  • Molyneux, R. J., Gardner, D. R., Colegate, S. M., & Edgar, J. A. (2011). Pyrrolizidine alkaloid toxicity in livestock: A paradigm for human poisoning. Food Additives & Contaminants: Part A, 28(3), 293-307. [Link]

  • Pereira, D. M., & Andrade, P. B. (2024). Pyrrolizidine Alkaloids. Encyclopedia MDPI. [Link]

  • Zhang, Y., Zhang, Y., & Zhang, Y. (2024). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. MDPI. [Link]

  • Skolik, P., & Zaprutko, L. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 24(23), 16972. [Link]

  • Kellerman, T. S. (2005). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. University of Pretoria. [Link]

  • de Souza, J. M., de Faria, D. L., & de Oliveira, A. C. (2018). Toxicity of plant extracts containing pyrrolizidine alkaloids using alternative invertebrate models. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 843-855. [Link]

  • Kedzierski, B., & Buhler, D. R. (1986). Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. Analytical Biochemistry, 152(1), 59-65. [Link]

  • Al-Thukair, A. A., & Al-Shehri, A. M. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(23), 8408. [Link]

  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Semantic Scholar. [Link]

  • Li, Y., Zhang, L., & Zhang, Y. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 14(7), 987. [Link]

  • Kim, J. H., Kim, Y., Kim, Y. J., Park, Y., & Park, Y. (2010). Functional comparison of esterified and free forms of conjugated linoleic acid in high-fat-diet-induced obese C57BL/6J mice. The Journal of Nutritional Biochemistry, 21(11), 1069-1075. [Link]

  • Schrenk, D., & Merz, K. H. (2025). Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment. Archives of Toxicology, 99(1), 1-14. [Link]

  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. ResearchGate. [Link]

  • Lee, S. T., & Molyneux, R. J. (2017). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. ResearchGate. [Link]

  • Zhang, Y. (2024). Toxic Effects of Pyrrolizidine Alkaloids. Encyclopedia MDPI. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates rigorous adherence to proper chemical waste management protocols. This guide is designed to provide clear, actionable steps and the scientific rationale behind them, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's properties is the foundation of its safe management. Direct, comprehensive safety data for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is not extensively available. Therefore, we employ a "read-across" approach, a scientifically accepted method to infer properties from structurally similar chemicals.[1] The primary analogue for this assessment is (S)-(+)-2-Hydroxy-3-methylbutanoic acid (CAS 17407-55-5), which shares the core alpha-hydroxy carboxylic acid structure.

The presence of a carboxylic acid group defines the compound as acidic. The additional hydroxyl groups increase its polarity and water solubility. Based on the data for its structural analogue, the following hazards are anticipated:

PropertyAssessmentSource(s)
Chemical Formula C₇H₁₄O₄[2]
Molecular Weight 162.18 g/mol [2]
Physical State Likely a solid or viscous liquidInferred
Skin Corrosion/Irritation Category 2: Causes skin irritation.[3][4][5][6]
Eye Damage/Irritation Category 2: Causes serious eye irritation.[3][4][5][6]
Respiratory Hazard Category 3: May cause respiratory irritation.[3][4][5][6]
Incompatibilities Strong bases, oxidizing agents, and reducing agents.[3][5]

Expert Rationale: The structural alerts—a carboxylic acid and multiple hydroxyl groups—drive this classification. The acidity is responsible for the corrosive/irritant properties, while its organic nature requires management as a chemical waste stream, not as a simple acid to be neutralized and drained without consideration.

Core Disposal Principle: Segregation as Hazardous Chemical Waste

The fundamental principle for disposing of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is to treat it as a hazardous chemical waste . It must be collected, properly labeled, and disposed of through an approved waste disposal plant or a licensed environmental services provider.[3][5]

Causality Behind the Directive:

  • Regulatory Compliance: Organic acids with a pH of 6.0 or lower are typically classified as dangerous or hazardous waste by regulatory bodies.[7]

  • Environmental Protection: While potentially biodegradable, the introduction of concentrated organic compounds into wastewater systems can disrupt the biological processes in treatment plants and harm aquatic life.

  • Unknown Ecotoxicity: Without specific ecotoxicological data, we must assume the substance could be harmful to the environment. The precautionary principle dictates that we prevent its release into drains or waterways.[8]

Under no circumstances should the neat (undiluted) compound or concentrated solutions be disposed of down the sanitary sewer.

Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling or preparing this chemical for disposal:

  • Hand Protection: Wear nitrile, neoprene, or butyl rubber gloves. Always consult the glove manufacturer's compatibility chart.[7]

  • Eye Protection: ANSI-approved chemical splash goggles are required. If there is a significant splash risk, use a face shield in addition to goggles.[3][7]

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For transfers of larger quantities, a chemical-resistant apron is recommended.[7]

  • Ventilation: All handling of waste, especially initial dilutions or spill clean-up, should be performed inside a certified chemical fume hood to mitigate respiratory exposure.[4][7]

Step-by-Step Protocol for Disposal of Unused Product and Concentrated Solutions

This protocol ensures that the waste is contained, identified, and stored safely pending collection by environmental health and safety (EHS) or a certified contractor.

  • Select a Compatible Waste Container:

    • Use a clean, leak-proof container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[7]

    • Ensure the container has a secure, screw-top cap.[9][10]

    • The container should not be filled beyond 90% of its capacity to allow for expansion and prevent spills.[9]

  • Label the Waste Container:

    • Before adding any waste, affix a completed hazardous waste label to the container.[7][11]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid." Avoid using abbreviations or chemical formulas.[11]

      • An accurate estimation of the concentration and a list of any other components if it is a mixture.

      • The date the first waste was added (accumulation start date).

      • The relevant hazard pictograms (e.g., irritant).

  • Transfer the Waste:

    • Carefully transfer the waste chemical into the labeled container inside a chemical fume hood.

    • Do not mix this waste stream with incompatible chemicals like bases, oxidizers, or cyanides.[7][12]

    • Securely cap the container immediately after adding the waste. Containers must remain closed except when actively adding waste.[10][11]

  • Store the Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area.[13]

    • Ensure the storage area is away from incompatible materials.[7]

    • Secondary containment (e.g., a plastic tub) is required to contain any potential leaks.[11]

  • Arrange for Disposal:

    • Once the container is full (or when accumulation time limits are reached per institutional policy), request a waste pickup from your institution's EHS department or approved waste vendor.[11][12]

Management of Dilute Aqueous Solutions (<5%)

While the preferred method for all concentrations is collection via the protocol in Section 4, some institutional policies may permit drain disposal of very dilute, neutralized solutions. This is only permissible if explicitly allowed by your local wastewater authority and institutional EHS.

  • Dilution: In a chemical fume hood, slowly add the dilute acidic solution to a large volume of cold water (at least a 1:10 ratio of waste to water).[10]

  • Neutralization: Slowly add a dilute basic solution (e.g., 1M sodium bicarbonate or sodium hydroxide) while stirring. Monitor the pH using a calibrated pH meter or pH strips.[10]

  • Verification: Adjust the pH to a neutral range, typically between 6.0 and 9.0, as specified by your local regulations.[7][12]

  • Disposal (if permitted): Flush the neutralized solution down the designated laboratory sink with a large volume of running water (at least 100 times the volume of the neutralized solution) to ensure adequate dilution.[14]

Spill Management Protocol

For small spills that can be cleaned up in under 10 minutes by trained personnel:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear the full PPE as described in Section 3.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, dry sand, or a commercial acid spill kit.[7] For solid spills, carefully sweep up the material, avoiding dust generation.[7]

  • Collect Waste: Place the absorbed material or swept solids into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth. Collect the cloth as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EHS department, per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Decision Workflow

This diagram outlines the logical process for determining the correct disposal path for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid and its associated waste.

DisposalWorkflow start_node Start: Waste Generated decision_node1 What is the nature of the waste? start_node->decision_node1 Identify Waste Type decision_node decision_node process_node process_node waste_path_node waste_path_node end_node End: Proper Disposal process_node_solid Follow Protocol in Section 4: 1. Use Compatible Container 2. Attach Hazardous Waste Label 3. Transfer in Fume Hood decision_node1->process_node_solid Unused Product or Concentrated Solution decision_node2 Does local & EHS policy PERMIT drain disposal of neutralized organics? decision_node1->decision_node2 Dilute Aqueous Solution (<5%) process_node_spill Follow Protocol in Section 6: 1. Absorb with Inert Material 2. Place in Sealable Container 3. Label as Hazardous Waste decision_node1->process_node_spill Spill Residue waste_path_node1 Collect for EHS Pickup process_node_solid->waste_path_node1 decision_node2->waste_path_node1 No (Default & Safest Path) process_node_neutralize Follow Protocol in Section 5: 1. Dilute Further 2. Neutralize to pH 6-9 3. Verify pH decision_node2->process_node_neutralize Yes process_node_spill->waste_path_node1 waste_path_node1->end_node process_node_neutralize->end_node Flush with copious amounts of water

Caption: Disposal decision workflow for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid.

References

  • PubChem, (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid. [Link]

  • University of Canterbury, Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Washington State University, Environmental Health & Safety, Acids, Organic - SOP. [Link]

  • Water Corporation, Laboratory chemical waste. [Link]

  • KR-119QL Safety Data Sheet. [Link]

  • Lab Manager, Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link]

  • University of Pennsylvania, EHRS, Laboratory Chemical Waste Management Guidelines. [Link]

  • Fisher Scientific, (S)-(+)-2-Hydroxy-3-methylbutanoic acid Safety Data Sheet (Canada WHMIS 2015). [Link]

  • University of Rochester, Environmental Health & Safety, Hazardous Waste Disposal Guide. [Link]

  • Rhode Island College, Guidelines for Hazardous Waste Disposal. [Link]

  • Oakland University, EHSO Manual 2025-2026, Hazardous Waste. [Link]

  • The Ohio State University, Environmental Health and Safety, Chemical Waste Management Reference Guide. [Link]

  • PubChem, (-)-2-Hydroxy-3-methylbutyric acid. [Link]

  • European Chemicals Agency, A Compendium of Case Studies that helped to shape the REACH Guidance on Chemical Categories and Read Across. [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid
Reactant of Route 2
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.